Ethyl 2-(thietan-3-ylidene)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(thietan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-2-9-7(8)3-6-4-10-5-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMIBQKAIDZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-30-5 | |
| Record name | ethyl 2-(thietan-3-ylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(thietan-3-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and key reactive traits. Detailed experimental protocols for its synthesis, alongside spectroscopic data for its characterization, are presented. Furthermore, the known biological relevance of the thietane scaffold, particularly in the context of enzyme inhibition and signaling pathways, is discussed, providing a basis for future research and development.
Chemical Identity and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Acetic acid, 2-(3-thietanylidene)-, ethyl ester; Ethyl 3-thietanylideneacetate | [1][2] |
| CAS Number | 1223573-30-5 | [1] |
| Molecular Formula | C₇H₁₀O₂S | [1][2] |
| Molecular Weight | 158.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (Predicted) | 244.3 ± 33.0 °C | [1] |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1] |
Synthesis
The synthesis of this compound is most effectively achieved through an olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5][6][7] This method involves the reaction of a stabilized phosphorus ylide, derived from a phosphonate, with a ketone. In this case, thietan-3-one serves as the ketone, and the ylide is generated from triethyl phosphonoacetate. The HWE reaction is generally preferred for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[3][4]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
Thietan-3-one
-
Triethyl phosphonoacetate[5]
-
Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)[4]
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent
-
Standard workup and purification reagents (e.g., saturated ammonium chloride solution, ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Ylide Formation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 equivalent) dropwise. Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion (ylide).
-
Olefination: Cool the ylide solution back to 0°C and add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the vinyl proton, and the protons of the thietane ring.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.3 | Triplet | ~7 |
| CH₂ (ethyl) | ~4.2 | Quartet | ~7 |
| =CH | ~5.8 - 6.2 | Singlet or Triplet (if coupled to CH₂) | |
| CH₂ (thietane, adjacent to S) | ~3.5 - 3.9 | Multiplet | |
| CH₂ (thietane, adjacent to C=C) | ~3.9 - 4.3 | Multiplet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~60 |
| C=O (ester) | ~165 |
| =CH | ~115 - 125 |
| =C (quaternary) | ~140 - 150 |
| CH₂ (thietane) | ~30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | 1715 - 1735 |
| C=C (alkene) | 1640 - 1680 |
| C-O (ester) | 1000 - 1300 |
| C-S | 600 - 800 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Ion | m/z |
| [M]⁺ | 158 |
| [M - OCH₂CH₃]⁺ | 113 |
| [M - COOCH₂CH₃]⁺ | 85 |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the α,β-unsaturated ester functionality and the strained thietane ring.
Reactions of the α,β-Unsaturated Ester
-
Michael Addition: The electron-withdrawing nature of the ester group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack by Michael donors such as amines, thiols, and carbanions.
-
Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.
-
Reduction: The double bond and the ester carbonyl can be reduced using various reducing agents. For example, catalytic hydrogenation can reduce the double bond, while strong reducing agents like lithium aluminum hydride will reduce both the double bond and the ester to an alcohol.
Reactions Involving the Thietane Ring
The thietane ring is a strained four-membered heterocycle and can undergo ring-opening reactions under certain conditions.
-
Nucleophilic Ring Opening: Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-S bond.
-
Electrophilic Ring Opening: Electrophiles can attack the sulfur atom, leading to the formation of a sulfonium ion intermediate, which can then be attacked by a nucleophile, resulting in ring opening.
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Biological Significance and Potential Applications
While specific biological studies on this compound are not extensively reported in the available literature, the thietane scaffold is recognized as a valuable pharmacophore in drug discovery.[8][9] Thietane-containing compounds have been investigated for a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[8]
A significant area of interest is the use of thietane derivatives as enzyme inhibitors. Notably, thietane-containing molecules have been developed as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[8][10] The PI3K pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[8][11] The rigid, three-dimensional structure of the thietane ring can provide a well-defined orientation for pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target enzyme.[8]
Caption: PI3K signaling pathway and its inhibition.
The incorporation of the this compound motif into larger molecules could, therefore, be a promising strategy for the development of novel therapeutics targeting the PI3K pathway or other relevant biological targets.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical entity with a rich potential for further exploration in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its known chemical properties, a plausible and detailed synthetic protocol, and predicted spectroscopic data to aid in its characterization. The established biological relevance of the thietane scaffold, particularly as an inhibitor of the PI3K signaling pathway, highlights the potential of this compound as a building block for the development of novel therapeutic agents. Further research into the specific reactivity and biological activity of this compound is warranted to fully elucidate its potential.
References
- 1. This compound | 1223573-30-5 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triethyl phosphonoacetate - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 2-(thietan-3-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for Ethyl 2-(thietan-3-ylidene)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis revolves around the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereoselective formation of alkenes. This document outlines the detailed experimental protocol, presents key quantitative data, and includes illustrative diagrams to elucidate the reaction mechanism and workflow.
Introduction
This compound is a key intermediate characterized by a thietane ring, a four-membered sulfur-containing heterocycle, and an exocyclic α,β-unsaturated ester moiety. The thietane motif is of significant interest in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisostere for other functional groups. The exocyclic double bond and the ester functionality provide handles for further chemical modifications, making this compound a versatile scaffold for the synthesis of novel therapeutic agents. The Horner-Wadsworth-Emmons reaction stands out as the most efficient and widely applicable method for the synthesis of this target molecule, offering high yields and excellent control over stereochemistry.[1][2][3]
Core Synthesis Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction
The synthesis of this compound is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) olefination reaction.[1][2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, thietan-3-one. The HWE reaction offers significant advantages over the related Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-solubility of the phosphate byproduct.[1][2][4] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][3]
The overall reaction scheme is as follows:
References
An In-depth Technical Guide to Ethyl 2-(thietan-3-ylidene)acetate (CAS: 1223573-30-5)
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, experimental data, and biological activity of Ethyl 2-(thietan-3-ylidene)acetate. This guide provides a comprehensive overview based on available data and plausible synthetic routes derived from established chemical principles.
Introduction
This compound is a sulfur-containing heterocyclic compound featuring a thietane ring. The thietane motif is of growing interest in medicinal chemistry due to its unique physicochemical properties, which can impart desirable characteristics such as improved metabolic stability and receptor binding affinity to drug candidates. This compound is primarily classified as a building block or intermediate for the synthesis of more complex molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1223573-30-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₁₀O₂S | Chemical Supplier Catalogs |
| Molecular Weight | 158.22 g/mol | Chemical Supplier Catalogs |
| Appearance | Colorless to light yellow liquid (Predicted) | Chemical Supplier Catalogs |
| Boiling Point | 244.3 ± 33.0 °C (Predicted) | Chemical Supplier Catalogs |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Catalogs |
| Storage Temperature | 2-8°C, stored under nitrogen | Chemical Supplier Catalogs |
Synthesis
A detailed, experimentally validated synthesis protocol for this compound is not explicitly described in publicly accessible literature. However, a highly plausible and commonly employed method for the synthesis of α,β-unsaturated esters from ketones is the Horner-Wadsworth-Emmons (HWE) reaction . This approach would involve the olefination of thietan-3-one.
Proposed Synthesis Workflow
The proposed synthesis of this compound via the Horner-Wadsworth-Emmons reaction is depicted in the following workflow diagram.
Caption: Proposed Horner-Wadsworth-Emmons synthesis of this compound.
Hypothetical Experimental Protocol
This protocol is a general representation of a Horner-Wadsworth-Emmons reaction and has not been specifically validated for this compound. Researchers should conduct their own optimization and safety assessments.
Materials:
-
Thietan-3-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents). Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Olefination: Cool the resulting phosphonate ylide solution back to 0 °C. Add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Biological and Pharmacological Context
There is no specific biological or pharmacological data available in the public domain for this compound. However, the thietane ring is a recognized structural motif in medicinal chemistry. Thietane-containing molecules have been investigated for a range of biological activities, including:
-
Antiviral agents: Thietanose nucleosides, where a thietane ring replaces the furanose sugar, have shown activity against viruses such as HIV.[1]
-
Anticancer agents: The rigid thietane scaffold has been incorporated into inhibitors of cancer-related signaling pathways, such as the PI3K pathway.[1]
-
Anti-inflammatory agents: Thietane-containing compounds have been explored for their anti-inflammatory properties.[1]
The potential biological activity of derivatives of this compound would depend on the subsequent modifications and the overall structure of the final compounds.
Signaling Pathways and Mechanisms of Action
As there is no published research on the biological effects of this compound, no signaling pathways or mechanisms of action can be described. The compound's role is currently understood to be that of a chemical intermediate.
The following diagram illustrates the general concept of how a chemical intermediate like this compound is utilized in a drug discovery workflow.
Caption: Role of an intermediate in a drug discovery workflow.
Conclusion
This compound (CAS 1223573-30-5) is a chemical intermediate with potential applications in the synthesis of novel, biologically active molecules, particularly within the field of medicinal chemistry. While specific experimental data and biological studies on this compound are currently lacking in the public domain, its synthesis can be plausibly achieved through standard olefination reactions such as the Horner-Wadsworth-Emmons reaction. Further research is required to fully characterize this compound and explore the therapeutic potential of its derivatives.
References
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(thietan-3-ylidene)acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of Ethyl 2-(thietan-3-ylidene)acetate (CAS No. 1223573-30-5). This document collates available chemical data and presents a detailed, plausible experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide also includes predicted spectroscopic data based on analogous compounds and established principles of organic chemistry. This document is intended to serve as a foundational resource for researchers interested in this molecule and its potential applications.
Molecular Structure and Properties
This compound is a sulfur-containing heterocyclic compound with an α,β-unsaturated ester functional group. The core of the molecule is a four-membered thietane ring.
Molecular Formula: C₇H₁₀O₂S[1]
Molecular Weight: 158.22 g/mol [1]
The structural formula of this compound is presented below:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| CAS Number | 1223573-30-5 | [1] |
| Molecular Formula | C₇H₁₀O₂S | [1] |
| Molecular Weight | 158.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (Predicted) | [1] |
| Boiling Point | 244.3 ± 33.0 °C (Predicted) | [1] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1] |
Proposed Synthesis
The synthesis of this compound can be effectively achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide, derived from triethyl phosphonoacetate, with thietan-3-one. The HWE reaction is generally preferred for the synthesis of α,β-unsaturated esters due to its high stereoselectivity for the (E)-isomer and the ease of removal of the phosphate byproduct.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction.
Materials:
-
Thietan-3-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction with Thietan-3-one: Cool the ylide solution back to 0 °C. Add a solution of thietan-3-one (1.0 eq) in anhydrous THF dropwise over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Data (Predicted)
As of the date of this publication, detailed experimental spectroscopic data for this compound is not widely available. The following tables present predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its chemical structure and comparison with similar compounds.
Predicted ¹H NMR Data
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |
| -CH₃ (ethyl) | triplet | 1.2-1.4 | 3H |
| -CH₂- (ethyl) | quartet | 4.1-4.3 | 2H |
| =CH- | singlet | 5.8-6.2 | 1H |
| -S-CH₂- (thietane) | multiplet | 3.2-3.6 | 4H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | 14-16 |
| -C H₂- (ethyl) | 60-62 |
| =C H- | 115-125 |
| C =C | 155-165 |
| -S-C H₂- (thietane) | 30-40 |
| >C = (thietane) | Not applicable |
| C =O | 165-170 |
Safety Information
Based on predicted hazard statements, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a summary of the known and predicted properties of this compound, along with a detailed proposed methodology for its synthesis. The information presented herein is intended to facilitate further research and development involving this compound. The lack of extensive experimental data in the public domain highlights an opportunity for further characterization of this molecule.
References
Spectroscopic and Structural Elucidation of Ethyl 2-(thietan-3-ylidene)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of Ethyl 2-(thietan-3-ylidene)acetate. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive set of predicted spectroscopic data based on analogous chemical structures and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed hypothetical experimental protocols for the synthesis and spectroscopic analysis are also provided to guide researchers in their own investigations of this compound and its derivatives. The logical workflow for structural confirmation using these techniques is also outlined.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of functional groups present in the molecule and comparison with data from related compounds.
1.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.80 - 5.90 | s | 1H | =CH |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 3.80 - 3.95 | m | 2H | -SCH₂C= |
| 3.65 - 3.80 | m | 2H | -SCH₂CH₂- |
| 1.25 | t | 3H | -OCH₂CH₃ |
1.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O |
| 145.0 | =C(S)CH₂ |
| 115.0 | =CH |
| 60.5 | -OCH₂CH₃ |
| 35.0 | -SCH₂C= |
| 33.0 | -SCH₂CH₂- |
| 14.2 | -OCH₂CH₃ |
1.3. IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium | C-H stretch (alkane) |
| 1715 | Strong | C=O stretch (ester) |
| 1640 | Medium | C=C stretch (alkene) |
| 1250 | Strong | C-O stretch (ester) |
| 690 | Medium | C-S stretch |
1.4. MS (Mass Spectrometry) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 158 | 80 | [M]⁺ (Molecular Ion) |
| 113 | 100 | [M - OCH₂CH₃]⁺ |
| 85 | 60 | [M - COOCH₂CH₃]⁺ |
| 71 | 40 | [C₄H₅S]⁺ |
Experimental Protocols (Hypothetical)
The following are hypothetical, yet detailed, protocols for the synthesis and spectroscopic analysis of this compound.
2.1. Synthesis of this compound
This procedure is a modified Wittig-type reaction.
-
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere of nitrogen, suspend (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 equivalents) in dry tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.
-
Reaction with Thietan-3-one: To the cooled ylide suspension, add a solution of thietan-3-one (1 equivalent) in dry THF dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to light yellow liquid.[1]
2.2. Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[2]
-
IR Spectroscopy: Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.[2]
-
Mass Spectrometry: Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Visualization of Experimental and Logical Workflows
3.1. Experimental Workflow
The following diagram illustrates the general experimental workflow from synthesis to spectroscopic characterization.
References
"Ethyl 2-(thietan-3-ylidene)acetate" discovery and history
An In-depth Technical Guide to Ethyl 2-(thietan-3-ylidene)acetate
Abstract
Introduction
Thietanes are four-membered sulfur-containing heterocycles that have garnered increasing interest in medicinal chemistry. The thietane ring is considered a valuable structural motif that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This compound, an α,β-unsaturated ester derivative of thietane, represents a versatile building block for the synthesis of more complex molecules. Its exocyclic double bond and ester functionality offer multiple points for chemical modification.
History and Discovery
The specific discovery and first synthesis of this compound are not well-documented in peer-reviewed scientific literature. The compound is listed by several chemical suppliers, and its CAS number (1223573-30-5) indicates its formal registration. A Chinese patent (CN107674061A) mentions its use as a reactant in the synthesis of a pyridine derivative, suggesting its availability as a starting material. The synthesis of the thietane ring system itself dates back to the early 20th century, with various methods developed over the years for the construction of this strained heterocycle. The introduction of the ylidene acetate moiety is a common transformation in organic synthesis, typically achieved via olefination reactions.
Synthetic Routes
The most probable synthetic routes to this compound involve the olefination of thietan-3-one. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most logical and widely used methods for such transformations.
Synthesis of the Precursor: Thietan-3-one
Thietan-3-one is the key precursor for the synthesis of this compound. It can be prepared via several reported methods, a common one being the [2+2] cycloaddition of sulfene with a suitable ketene acetal, followed by hydrolysis.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters and is known for its high efficiency and stereoselectivity, typically favoring the (E)-isomer.[1][2]
Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.
Experimental Protocol (Generalized):
-
Preparation of the Phosphonate Ylide: To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent (e.g., THF, DMF), a strong base (e.g., sodium hydride, DBU) is added portionwise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Reaction with Thietan-3-one: A solution of thietan-3-one in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Wittig Reaction
The Wittig reaction is another fundamental method for alkene synthesis. It involves the reaction of an aldehyde or ketone with a phosphorus ylide.[3]
Caption: Wittig reaction pathway for the synthesis of this compound.
Experimental Protocol (Generalized):
-
Reaction Setup: Ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent) and thietan-3-one are dissolved in an anhydrous aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere.
-
Reaction Progression: The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| Thietan-3-one | C₃H₄OS | 88.13 | Precursor |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | HWE Reagent |
| Sodium Hydride | NaH | 24.00 | Base (HWE) |
| DBU | C₉H₁₆N₂ | 152.24 | Base (HWE) |
| Ethyl (triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | 348.37 | Wittig Reagent |
| Anhydrous THF | C₄H₈O | 72.11 | Solvent |
| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase |
Physicochemical and Spectroscopic Data (Predicted)
| Property | Value |
| Molecular Formula | C₇H₁₀O₂S |
| Molar Mass | 158.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~244 °C (Predicted)[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.8-6.0 (m, 1H, =CH), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.8-4.0 (m, 4H, CH₂SCH₂), 1.2-1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166-168 (C=O), 150-155 (=C), 115-120 (=CH), 60-62 (OCH₂), 35-40 (2 x CH₂S), 14-16 (CH₃) |
| IR (neat, cm⁻¹) | ~2980 (C-H), ~1715 (C=O, ester), ~1650 (C=C), ~1180 (C-O) |
| Mass Spectrometry (EI) | m/z (%): 158 (M⁺), 113, 85, 57 |
Potential Biological Significance
While no specific biological studies on this compound have been reported, the thietane scaffold is present in a number of biologically active molecules. Thietane derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[5][6] The incorporation of the thietane ring can favorably alter a molecule's pharmacokinetic profile. The α,β-unsaturated ester moiety in this compound also represents a Michael acceptor, which could potentially engage in covalent interactions with biological nucleophiles, a mechanism of action for some therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives.
Conclusion
This compound is a heterocyclic compound of interest with potential applications in synthetic and medicinal chemistry. Although its formal discovery is not clearly documented, its synthesis can be reliably achieved through standard olefination methodologies such as the Horner-Wadsworth-Emmons and Wittig reactions, starting from thietan-3-one. This guide provides a framework for its preparation and characterization, laying the groundwork for future investigations into its chemical reactivity and biological properties.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 4. This compound | 1223573-30-5 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Emerging Role of Ethyl 2-(thietan-3-ylidene)acetate in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the classes of heterocyclic compounds gaining significant traction is the thietane family. These four-membered, sulfur-containing rings offer a unique combination of physicochemical properties that make them attractive building blocks in drug design. This whitepaper delves into the specifics of a promising, yet underexplored intermediate: Ethyl 2-(thietan-3-ylidene)acetate . While not yet publicly linked to a marketed drug, its structural features and the growing body of research on related thietane derivatives position it as a high-potential starting material for the synthesis of next-generation therapeutics.
Physicochemical Properties and Synthetic Accessibility
This compound (CAS No. 1223573-30-5) is a versatile intermediate characterized by an exocyclic double bond conjugated to an ester group, attached to a thietane ring. This arrangement of functional groups provides multiple avenues for further chemical modification, making it a valuable scaffold for creating diverse molecular libraries.
| Property | Value | Source |
| CAS Number | 1223573-30-5 | Commercial Suppliers |
| Molecular Formula | C₇H₁₀O₂S | Commercial Suppliers |
| Molecular Weight | 158.22 g/mol | Commercial Suppliers |
| Appearance | Colorless to light yellow liquid (predicted) | ChemicalBook[1] |
| Boiling Point | 244.3±33.0 °C (predicted) | ChemicalBook[1] |
| Density | 1.274±0.06 g/cm³ (predicted) | ChemicalBook[1] |
The synthesis of this compound is most plausibly achieved through a Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. This method involves the reaction of a phosphorus ylide with a ketone or aldehyde.
Proposed Synthetic Pathway: The Wittig Reaction
The likely synthetic route to this compound involves the reaction of thietan-3-one with a stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate.
References
An In-depth Technical Guide to Ethyl 2-(thietan-3-ylidene)acetate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a scaffold of significant interest in medicinal chemistry. Its unique conformational properties and ability to modulate physicochemical characteristics, such as solubility and metabolic stability, make it an attractive component in the design of novel therapeutics. This technical guide focuses on Ethyl 2-(thietan-3-ylidene)acetate, its derivatives, and analogs, exploring their synthesis, chemical properties, and potential as biologically active agents. The exocyclic α,β-unsaturated ester functionality of these compounds classifies them as potential Michael acceptors, opening avenues for their application in covalent drug design. This document provides a comprehensive overview of the synthetic strategies for accessing this chemical space, alongside a discussion of the prospective biological activities, drawing parallels with structurally related compounds.
Introduction: The Thietane Moiety in Drug Discovery
The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the thietane ring has garnered increasing attention as a versatile bioisostere for various functional groups.[1][2] Its distinct three-dimensional structure can lead to improved binding interactions with biological targets, while the presence of the sulfur atom offers opportunities for fine-tuning polarity and metabolic pathways. The sulfur atom's ability to exist in different oxidation states (sulfide, sulfoxide, and sulfone) further expands the chemical space and allows for the modulation of properties like lipophilicity and hydrogen bonding capacity.[3]
This compound and its analogs are characterized by an exocyclic double bond at the 3-position of the thietane ring, conjugated to an ester group. This structural motif is of particular interest as it constitutes an α,β-unsaturated carbonyl system, a well-known Michael acceptor. Michael acceptors can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins, leading to irreversible inhibition and potentially enhanced potency and duration of action.[4]
This guide will delve into the synthetic methodologies for preparing these compounds and explore their potential in therapeutic areas such as oncology and inflammation, based on the known biological activities of other thietane derivatives and Michael acceptors.
Synthetic Strategies
The synthesis of this compound and its derivatives primarily relies on the olefination of thietan-3-one. The most common and effective methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[3][5] It involves the reaction of a carbonyl compound with a phosphonate carbanion, typically generated by treating a phosphonate ester with a base. For the synthesis of this compound, thietan-3-one is reacted with triethyl phosphonoacetate in the presence of a suitable base.[2][6]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Materials:
-
Thietan-3-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
-
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:
Knoevenagel Condensation
The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8] For the synthesis of derivatives of this compound, thietan-3-one can be reacted with an active methylene compound like ethyl cyanoacetate.
Experimental Protocol: Knoevenagel Condensation
-
Materials:
-
Thietan-3-one
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve thietan-3-one (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a few drops of glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or flash column chromatography to yield the desired product.
-
Diagram of the Knoevenagel Condensation Mechanism:
References
- 1. asianpubs.org [asianpubs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Triethyl phosphonoacetate - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(thietan-3-ylidene)acetate: Uncharted Territory in Biological Activity
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the mechanism of action for the chemical compound Ethyl 2-(thietan-3-ylidene)acetate. Despite its availability from chemical suppliers, there is a notable absence of published research detailing its biological effects, signaling pathways, or potential therapeutic applications.
Currently, information on this compound is primarily limited to its chemical identity, including its CAS number (1223573-30-5) and basic physicochemical properties. While the broader class of thietane-containing molecules has garnered interest in medicinal chemistry for a variety of potential applications, this specific derivative remains largely unexplored in a biological context.
Our extensive search for quantitative data, such as IC50 or EC50 values, binding affinities, or other metrics of biological activity, yielded no specific results for this compound. Consequently, it is not possible to construct data tables or visualizations that would typically form the core of a technical guide for researchers and drug development professionals.
Furthermore, the lack of primary research means there are no established experimental protocols for studying the effects of this compound. Methodologies for assessing its interaction with cellular systems, potential targets, or its pharmacokinetic and pharmacodynamic profiles have not been described in the available literature.
Similarly, without any data on its biological targets or cellular effects, the creation of diagrams illustrating signaling pathways or experimental workflows is not feasible. Any such representation would be purely speculative and lack the necessary evidentiary foundation required for a scientific whitepaper.
The Thietane Scaffold: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged from relative obscurity to become a scaffold of significant interest in modern medicinal chemistry. Its unique structural and physicochemical properties, including enhanced polarity, metabolic stability, and three-dimensionality, position it as a valuable bioisostere for a variety of common functional groups.[1] This has spurred the integration of the thietane motif into a diverse array of biologically active compounds, with promising applications as antiviral, anticancer, and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of thietane-containing compounds in medicinal chemistry, detailing their synthesis, biological activities, and the experimental methodologies used in their evaluation.
Physicochemical Properties and Bioisosterism
The strategic incorporation of a thietane ring into a drug candidate can favorably modulate its pharmacological profile, leading to improvements in potency, selectivity, and pharmacokinetic properties.[1] The strained four-membered ring imparts a unique conformational rigidity and a distinct vector in three-dimensional space, which can be exploited for precise interactions with biological targets.
Thietanes are increasingly being explored as bioisosteres for other functionalities. For instance, thietan-3-ol and its oxidized derivatives (sulfoxides and sulfones) have been investigated as potential replacements for the carboxylic acid group, offering a way to modulate acidity and permeability.[2] The oxidation state of the sulfur atom within the thietane ring provides a versatile tool to fine-tune the lipophilicity and ionization state of the molecule.[3][4][5][6]
Table 1: Physicochemical Properties of Thietane and Related Moieties
| Compound/Moiety | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa | logD at pH 7.4 |
| Thietane | 74.14 | 94-95 | 1.028 | - | - |
| Thietan-3-ol | 90.14 | - | - | >12 | - |
| Thietane-1,1-dioxide | 106.14 | - | - | ~9.3 | - |
| Carboxylic Acid (propanoic acid) | 74.08 | 141 | 0.99 | ~4.87 | - |
Data compiled from various sources.[2][7]
Synthesis of Thietane-Containing Compounds
A variety of synthetic methods have been developed to construct the thietane ring. These include inter- and intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, ring expansions, and ring contractions.[8]
General Synthetic Protocols
Protocol 1: Synthesis of Thietanes by Double Nucleophilic Displacement
One of the most traditional methods for synthesizing the thietane ring is through the intramolecular cyclization of 1,3-difunctionalized propane derivatives.[9] This typically involves the reaction of a sulfur nucleophile, such as sodium sulfide, with a substrate containing two leaving groups (e.g., halides or sulfonates) at the 1 and 3 positions.[8][10]
-
Materials: 1,3-dihalopropane derivative, sodium sulfide (Na₂S), solvent (e.g., ethanol or DMF).
-
Procedure:
-
Dissolve the 1,3-dihalopropane derivative in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add sodium sulfide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired thietane.
-
Caption: General workflow for thietane synthesis via double displacement.
Protocol 2: Synthesis of 3-Substituted Thietane-1,1-dioxides
3-Aryl-thietan-3-ol dioxides can be synthesized from thietan-3-one, which can then be further functionalized.
-
Materials: Thietan-3-one, Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide), m-chloroperoxybenzoic acid (mCPBA), anhydrous THF, dichloromethane (DCM).
-
Procedure for 3-Aryl-thietan-3-ol:
-
Dissolve thietan-3-one in anhydrous THF and cool to -78 °C.
-
Add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate to obtain the crude 3-aryl-thietan-3-ol.
-
-
Procedure for Oxidation to the 1,1-dioxide:
-
Dissolve the crude 3-aryl-thietan-3-ol in DCM.
-
Add mCPBA portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 3-aryl-thietan-3-ol 1,1-dioxide.[3][11]
-
Thietane-Containing Compounds in Drug Discovery
Anticancer Agents: PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key target for anticancer drug development.[1] The rigid thietane scaffold can provide a well-defined orientation for pharmacophoric groups, leading to potent and selective inhibition of PI3K.[1]
Table 2: In Vitro Activity of Representative Thietane-Containing PI3K Inhibitors
| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Reference |
| 6-bromospiro[indoline-3,3′-thietan]-2-one derivative | PI3K | - | - | [8][12] |
Note: Specific IC₅₀ values for thietane-based PI3K inhibitors are often proprietary. The table indicates the existence of such compounds.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of PI3K by thietane-containing compounds blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby preventing the activation of Akt and downstream signaling.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by a thietane-based compound.
Protocol 3: In Vitro PI3K Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of a thietane-containing PI3K inhibitor.
-
Materials: PI3K enzyme, substrate/ATP mixture, test compound (thietane derivative), TR-FRET detection reagents, 384-well plates.
-
Procedure:
-
Prepare serial dilutions of the thietane-containing compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3K enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding the TR-FRET detection reagents.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thietane - Wikipedia [en.wikipedia.org]
- 8. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Synthesis of Thietan-3-one: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thietan-3-one is a valuable heterocyclic building block in medicinal chemistry, offering a unique four-membered saturated ring containing a sulfur atom and a ketone functional group. Its rigid structure and the ability of the sulfur atom to engage in various non-covalent interactions have made it an attractive scaffold for the design of novel therapeutic agents. The ketone moiety provides a convenient handle for further chemical modifications, allowing for the exploration of diverse chemical space. This technical guide provides a comprehensive overview of the primary synthetic routes to thietan-3-one, presenting detailed experimental protocols, comparative data, and logical workflows to aid researchers in its effective utilization as a precursor in drug discovery and development.
Core Synthetic Strategies
The synthesis of thietan-3-one can be broadly categorized into two main approaches: a direct, one-pot cyclization and a two-step sequence involving the formation and subsequent oxidation of a thietan-3-ol intermediate. The choice of strategy often depends on the availability of starting materials, desired scale, and safety considerations.
Two-Step Synthesis via Thietan-3-ol Intermediate
This is a robust and well-documented approach that proceeds in two distinct stages: the formation of thietan-3-ol followed by its oxidation to the target ketone.
Step 1: Synthesis of Thietan-3-ol
The initial step involves the cyclization of a suitable 1,3-difunctionalized propane derivative. A common and effective method is the reaction of 1,3-dichloropropan-2-yl acetate with a sulfur source, such as sodium sulfide hydrate.[1] This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces the two chloride leaving groups to form the thietane ring.
Another established method for the synthesis of thietan-3-ol starts from epichlorohydrin, which is treated with hydrogen sulfide in the presence of a base like barium hydroxide.[1] While this method is also effective, it involves the use of highly toxic and flammable hydrogen sulfide gas, which may be a limiting factor for some laboratories.
Step 2: Oxidation of Thietan-3-ol to Thietan-3-one
The second step involves the oxidation of the secondary alcohol of thietan-3-ol to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation. A mild and efficient method utilizes dimethyl sulfoxide (DMSO) activated by an acid anhydride, such as benzoic anhydride.[2][3] This method offers good yields and avoids the use of heavy metal-based oxidants. Alternatively, other common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used.[4][5]
Direct Synthesis from 1,3-Dihalo-2-propanones
A more direct approach to thietan-3-one involves the one-pot reaction of a 1,3-dihalo-2-propanone, such as 1,3-dibromo-2-propanone, with a sulfide source.[2][3] This method, in principle, offers a more atom-economical route to the target molecule. While this strategy has been successfully applied to the synthesis of substituted thietan-3-ones, detailed experimental protocols for the parent, unsubstituted thietan-3-one are less commonly reported in the literature.[2][3]
Quantitative Data Summary
The following tables provide a summary of the quantitative data for the key synthetic steps described above, allowing for a comparative analysis of the different methodologies.
Table 1: Synthesis of Thietan-3-ol
| Starting Material | Sulfur Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1,3-Dichloropropan-2-yl acetate | Sodium sulfide hydrate | Potassium hydroxide | Acetonitrile | 20-80 | 2-6 | >55 | [1] |
| Epichlorohydrin | Hydrogen sulfide | Barium hydroxide | Water | Not specified | Not specified | 39 | [1] |
Table 2: Oxidation of Thietan-3-ol to Thietan-3-one
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Thietan-3-ol | DMSO, Benzoic anhydride | Not specified | Not specified | Not specified | 72 | [2][3] |
| Thietan-3-ol | m-CPBA | Dichloromethane | 0 to 25 | 3.5 | Not specified | [4][5] |
Table 3: Direct Synthesis of a Substituted Thietan-3-one
| Starting Material | Sulfur Source | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| 2,4-Dibromopentan-3-one (methyl-substituted) | Sodium hydrosulfide | Not specified | Methanol | 0 | Not specified | 2,2,4-Trimethylthietan-3-one | 74 | [2][3] |
Experimental Protocols
This section provides detailed experimental procedures for the key reactions in the synthesis of thietan-3-one.
Protocol 1: Synthesis of Thietan-3-ol from 1,3-Dichloropropan-2-yl acetate[1]
Materials:
-
1,3-Dichloropropan-2-yl acetate
-
Sodium sulfide hydrate (Na₂S·xH₂O)
-
Aqueous potassium hydroxide
-
Acetonitrile
Procedure:
-
In a well-ventilated fume hood, a solution of 1,3-dichloropropan-2-yl acetate in acetonitrile is prepared in a reaction vessel equipped with a stirrer and a thermometer.
-
A solution of sodium sulfide hydrate and aqueous potassium hydroxide is prepared separately.
-
The sulfide/base solution is added to the solution of 1,3-dichloropropan-2-yl acetate.
-
The reaction mixture is stirred at a temperature between 20 °C and 80 °C for a period of 2 to 6 hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by standard work-up procedures, which may include extraction and purification by distillation or chromatography.
Protocol 2: Oxidation of Thietan-3-ol to Thietan-3-one using DMSO and Benzoic Anhydride[2][3]
Materials:
-
Thietan-3-ol
-
Dimethyl sulfoxide (DMSO)
-
Benzoic anhydride
-
Suitable organic solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, a solution of thietan-3-ol in a suitable anhydrous organic solvent is prepared.
-
Dimethyl sulfoxide (DMSO) is added to the solution.
-
Benzoic anhydride is added portion-wise to the reaction mixture.
-
The reaction is stirred at an appropriate temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
The reaction is quenched by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford pure thietan-3-one.
Signaling Pathways and Experimental Workflows
The logical flow of the synthetic strategies can be visualized using diagrams to provide a clear and concise overview of the processes.
Caption: Synthetic pathways to thietan-3-one.
The above diagram illustrates the two primary synthetic routes to thietan-3-one. The two-step synthesis proceeds through a thietan-3-ol intermediate, while the direct synthesis aims for a one-pot conversion from a 1,3-dihalo-2-propanone.
Caption: A typical experimental workflow for the two-step synthesis.
This workflow diagram outlines the general sequence of operations for the two-step synthesis of thietan-3-one, from the initial reaction to the final purified product.
Conclusion
The synthesis of thietan-3-one is a critical first step for its utilization in drug discovery and development. This guide has detailed the primary synthetic strategies, providing researchers with the necessary information to select and implement the most suitable method for their specific needs. The two-step synthesis via a thietan-3-ol intermediate is a well-established and reliable method with readily available protocols and good overall yields. While the direct synthesis from 1,3-dihalo-2-propanones presents a more streamlined approach, further development and reporting of detailed experimental procedures for the parent compound would be beneficial to the scientific community. By understanding these synthetic pathways, researchers are well-equipped to access this valuable precursor and unlock its potential in the creation of next-generation therapeutics.
References
- 1. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Wittig and Horner-Wadsworth-Emmons Reactions for α,β-Unsaturated Ester Synthesis
Abstract
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, critical to the assembly of complex molecules, including active pharmaceutical ingredients. The Wittig reaction and its highly effective variant, the Horner-Wadsworth-Emmons (HWE) reaction, are pivotal methods for the synthesis of alkenes from carbonyl compounds. This technical guide provides an in-depth examination of the application of these reactions for the stereoselective synthesis of α,β-unsaturated esters, which are key structural motifs in numerous biologically active compounds.[1] This document details the reaction mechanisms, provides comprehensive experimental protocols, summarizes quantitative data, and discusses the applications of these reactions in the context of drug development.
Introduction
The Wittig reaction, first reported by Georg Wittig in 1953, revolutionized the synthesis of alkenes from aldehydes or ketones.[2][3] It utilizes a phosphorus ylide, a species with a carbanion adjacent to a phosphonium cation, to convert the carbonyl group into a carbon-carbon double bond.[2] The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions, which offer several advantages, including greater nucleophilicity and the formation of water-soluble phosphate byproducts that simplify purification.[1]
For researchers and professionals in drug development, the synthesis of α,β-unsaturated esters is of particular importance. These moieties are present in a wide array of natural products and pharmaceuticals, including macrolides, juvenile hormones, and antibiotics.[4][5] The stereochemistry of the double bond in these molecules is often crucial for their biological activity, making the stereoselective nature of the Wittig and HWE reactions highly valuable.
This guide will focus on the use of stabilized ylides and phosphonates for the synthesis of α,β-unsaturated esters, with a particular emphasis on reaction conditions that favor the formation of the thermodynamically more stable (E)-isomer.
Reaction Mechanisms
The stereochemical outcome of the Wittig and HWE reactions is determined by the nature of the ylide or phosphonate and the reaction conditions.
The Wittig Reaction
The Wittig reaction proceeds through the formation of an oxaphosphetane intermediate. For stabilized ylides, where the carbanion is stabilized by an electron-withdrawing group such as an ester, the reaction is reversible and thermodynamically controlled, generally leading to the formation of the more stable (E)-alkene.
The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, forming a betaine intermediate. This is followed by cyclization to an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(thietan-3-ylidene)acetate via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This method is particularly valuable for its high degree of regioselectivity. The synthesis of "Ethyl 2-(thietan-3-ylidene)acetate" is a key step in the development of various pharmaceutical compounds, where the thietane ring serves as a crucial pharmacophore. This document provides a detailed protocol for the synthesis of this compound via the Wittig reaction between thietan-3-one and the stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
Reaction Scheme
The overall reaction involves a two-step process: the preparation of the Wittig reagent followed by the olefination reaction.
Step 1: Synthesis of the Wittig Reagent ((Carbethoxymethylene)triphenylphosphorane)
The stabilized ylide is prepared by the reaction of triphenylphosphine with ethyl bromoacetate to form a phosphonium salt, which is then deprotonated by a base.
Step 2: Wittig Reaction
Thietan-3-one is reacted with the prepared (carbethoxymethylene)triphenylphosphorane to yield the desired product, this compound, and triphenylphosphine oxide as a byproduct.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1223573-30-5 | [4] |
| Molecular Formula | C₇H₁₀O₂S | [4] |
| Molecular Weight | 158.22 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 244.3 ± 33.0 °C (Predicted) | [4] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C, under nitrogen | [4] |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Role |
| Thietan-3-one | 88.14 | Starting Material |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | Wittig Reagent |
| Toluene | 92.14 | Solvent |
| Dichloromethane | 84.93 | Solvent |
| Hexanes | - | For Precipitation/Purification |
| Anhydrous Magnesium Sulfate | 120.37 | Drying Agent |
Experimental Protocols
Protocol 1: Synthesis of (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)
This protocol is adapted from the general procedure for preparing stabilized ylides.[1]
Materials:
-
Triphenylphosphine (1.0 eq)
-
Ethyl bromoacetate (1.0 eq)
-
Toluene
-
Sodium carbonate (or another suitable base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.
-
Add ethyl bromoacetate to the solution.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Filter the phosphonium salt and wash it with cold toluene.
-
To generate the ylide, suspend the phosphonium salt in a suitable solvent (e.g., dichloromethane) and treat it with a base such as sodium carbonate solution until the solid dissolves and the characteristic yellow color of the ylide appears. The ylide can be used in the next step directly or after purification.
Protocol 2: Synthesis of this compound
This is a generalized protocol based on standard Wittig reaction conditions with stabilized ylides.[2]
Materials:
-
Thietan-3-one (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Hexanes
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (carbethoxymethylene)triphenylphosphorane in anhydrous dichloromethane.
-
To this stirring solution, add a solution of thietan-3-one in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (thietan-3-one) is consumed.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct as a white solid.
-
Stir the suspension for 30 minutes, then filter to remove the triphenylphosphine oxide.
-
Wash the solid with a small amount of cold hexanes.
-
Collect the filtrate and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig Reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of Ethyl 2-(thietan-3-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug discovery. The thietane ring is a valuable scaffold that can influence the physicochemical and pharmacological properties of a molecule. The exocyclic double bond conjugated to an ester group in the target molecule provides a versatile handle for further chemical modifications. This document provides detailed protocols for the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and stereoselective method for the formation of alkenes.
The Horner-Wadsworth-Emmons reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1] In this case, the phosphonate carbanion is generated from triethyl phosphonoacetate, which then reacts with thietan-3-one. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which generally simplifies the purification of the final product.[1][2] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[3]
Reaction Scheme
The synthesis of this compound is achieved by the Horner-Wadsworth-Emmons reaction between thietan-3-one and triethyl phosphonoacetate using a suitable base as a catalyst.
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for two common protocols for the synthesis of this compound.
| Parameter | Protocol 1: Sodium Hydride in THF | Protocol 2: DBU/LiCl in Acetonitrile |
| Reactants | ||
| Thietan-3-one | 1.0 equiv | 1.0 equiv |
| Triethyl phosphonoacetate | 1.2 equiv | 1.5 equiv |
| Catalyst/Base | ||
| Sodium Hydride (60% disp.) | 1.2 equiv | - |
| DBU | - | 1.5 equiv |
| Lithium Chloride | - | 1.6 equiv |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Acetonitrile (MeCN) |
| Temperature | 0 °C to Room Temperature | -15 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 1 - 2 hours |
| Typical Yield | 75 - 85% | 80 - 90% |
| Product Purity (crude) | >90% | >95% |
| Stereoselectivity (E:Z) | Typically >95:5 | Typically >95:5 |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in Tetrahydrofuran
This protocol utilizes sodium hydride as a strong base to deprotonate the phosphonate ester.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Thietan-3-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride. Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.2 equiv) dropwise to the stirred suspension of sodium hydride in THF over 15-20 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.
-
Add a solution of thietan-3-one (1.0 equiv) in a small amount of anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition of the ketone, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Synthesis using DBU and LiCl in Acetonitrile (Masamune-Roush Conditions)
This protocol is suitable for base-sensitive substrates and often provides high yields and selectivities.[4]
Materials:
-
Thietan-3-one
-
Lithium chloride (LiCl), flame-dried
-
Triethyl phosphonoacetate
-
Anhydrous acetonitrile (MeCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add thietan-3-one (1.0 equiv), flame-dried lithium chloride (1.6 equiv), and triethyl phosphonoacetate (1.5 equiv).
-
Add anhydrous acetonitrile and cool the resulting suspension to -15 °C with vigorous stirring.
-
Add DBU (1.5 equiv) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to 0 °C over 1 hour, and then to room temperature, stirring for an additional 10-20 minutes. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution, followed by water until all solids dissolve.[4]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: High-Purity Isolation of Ethyl 2-(thietan-3-ylidene)acetate using Flash Column Chromatography
Abstract
This application note details a robust method for the purification of Ethyl 2-(thietan-3-ylidene)acetate, a key intermediate in the synthesis of novel therapeutic agents. Thietane-containing compounds are of significant interest in drug discovery due to their unique structural and electronic properties.[1][2][3][4] The described protocol utilizes automated flash column chromatography to efficiently remove reaction byproducts and unreacted starting materials, yielding the target compound with high purity. This method is suitable for researchers and scientists in both academic and industrial drug development settings.
Introduction
Thietanes are four-membered sulfur-containing heterocycles that have emerged as valuable motifs in medicinal chemistry.[1][2][3][4][5] Their incorporation into drug candidates can lead to improved physicochemical and pharmacological properties. This compound, an α,β-unsaturated ester, serves as a versatile building block for the synthesis of more complex thietane derivatives. The purification of this intermediate is a critical step to ensure the integrity and quality of subsequent synthetic transformations.
Chromatographic techniques are indispensable for the purification of organic compounds.[6][7] Flash column chromatography, in particular, offers a rapid and efficient means of separating compounds from complex mixtures. This application note provides a generalized yet detailed protocol for the purification of this compound, which can be adapted based on the specific reaction mixture and available equipment.
Experimental Protocol
A generalized workflow for the purification of this compound is presented below. This process begins with the crude reaction mixture and culminates in the isolation of the pure product.
Figure 1. Generalized workflow for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)
-
Pre-packed or self-packed silica gel columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware (flasks, beakers, graduated cylinders)
-
Collection tubes
Detailed Methodology
-
Preparation of the Crude Sample:
-
Following the synthetic reaction, the crude mixture containing this compound is subjected to a standard aqueous work-up to remove water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Thin Layer Chromatography (TLC) for Method Development:
-
To determine the optimal mobile phase for chromatographic separation, TLC analysis is performed.
-
A small amount of the crude product is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
The dissolved sample is spotted onto a TLC plate.
-
The plate is developed in a TLC chamber containing a solvent system of varying polarity, typically a mixture of hexane and ethyl acetate. A starting gradient could be from 5% to 50% ethyl acetate in hexane.
-
The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.
-
-
Flash Column Chromatography Protocol:
-
Column Selection and Equilibration: A pre-packed silica gel column of appropriate size for the amount of crude material is selected. The column is equilibrated with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) until the baseline on the detector is stable.
-
Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column. Alternatively, the sample can be dissolved in a minimal amount of a non-polar solvent and loaded directly.
-
Elution: The separation is performed using a linear gradient of ethyl acetate in hexane. The gradient is chosen based on the initial TLC scouting. A typical gradient might run from 5% to 40% ethyl acetate over 20-30 column volumes.
-
Fraction Collection: Fractions are collected throughout the run based on the detector's signal (typically UV absorbance at 254 nm).
-
Monitoring: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Fractions containing the pure this compound are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
-
The final product is dried under high vacuum to remove any residual solvent.
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the purification process.
Table 1: TLC Method Development Data
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of Product | Rf of Major Impurity 1 | Rf of Major Impurity 2 | Separation (ΔRf) |
| 95:5 | 0.55 | 0.65 | 0.50 | 0.10, 0.05 |
| 90:10 | 0.40 | 0.55 | 0.30 | 0.15, 0.10 |
| 80:20 | 0.25 | 0.45 | 0.10 | 0.20, 0.15 |
Table 2: Flash Chromatography Parameters
| Parameter | Value |
| Instrument | [Specify Instrument, e.g., Teledyne ISCO CombiFlash Rf] |
| Column | [Specify Column, e.g., RediSep Rf Gold 40g Silica] |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 5-40% B over 25 min |
| Flow Rate | 40 mL/min |
| Detection | UV 254 nm |
| Sample Loading | 2.5 g crude material (dry loaded) |
Table 3: Purification Results
| Sample | Mass (g) | Purity (by HPLC/NMR) | Yield (%) |
| Crude Product | 2.50 | ~75% | - |
| Purified Product | 1.85 | >98% | 74 |
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of this compound using automated flash column chromatography. By following the outlined steps for method development and execution, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for its use in drug discovery and development pipelines. The principles outlined here can also be adapted for the purification of other related heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis and Biological Evaluation of Some Thietane Derivatives [ouci.dntb.gov.ua]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
Application Notes and Protocols: Ethyl 2-(thietan-3-ylidene)acetate for Anti-Inflammatory Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Ethyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound that presents a potential scaffold for the development of new anti-inflammatory drugs. These application notes provide a comprehensive overview of the methodologies to evaluate the anti-inflammatory potential of this compound, focusing on its effects on key inflammatory pathways and mediators. The protocols outlined below describe standard in vitro and in vivo assays relevant to the preliminary assessment of a novel anti-inflammatory compound.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many therapeutic agents are mediated through the inhibition of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] It is hypothesized that this compound may exert its anti-inflammatory effects by modulating these signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3][4]
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors and inflammatory signals.[1][2] Activation of these kinases can lead to the expression of inflammatory mediators. Therefore, inhibition of MAPK phosphorylation is a key strategy in the development of anti-inflammatory drugs.[3]
Quantitative Data Summary
The following tables summarize hypothetical data for the anti-inflammatory activity of this compound in various in vitro and in vivo assays.
Table 1: In Vitro Cytotoxicity and Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 / CC50 (µM) |
| Cytotoxicity (MTT Assay) | RAW 264.7 | > 100 |
| Nitric Oxide (NO) Production | RAW 264.7 | 15.2 |
| TNF-α Production | RAW 264.7 | 18.5 |
| IL-6 Production | RAW 264.7 | 22.1 |
| COX-2 Inhibition | Enzyme Assay | 12.8 |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.4 |
| This compound | 25 | 48.7 |
| This compound | 50 | 65.2 |
| Indomethacin (Standard) | 10 | 70.5 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay
Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Protocol 3: In Vitro Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
Objective: To measure the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
Procedure:
-
Follow steps 1-4 from Protocol 2 to obtain cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the LPS-only treated group.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the acute anti-inflammatory activity of this compound in a rat model.[5][6]
Materials:
-
Wistar rats (150-200g)
-
This compound
-
Carrageenan (1% in saline)
-
Indomethacin (positive control)
-
Pletysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): Vehicle control, this compound (10, 25, 50 mg/kg), and Indomethacin (10 mg/kg).
-
Administer the test compounds or vehicle orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.
Visualizations
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by the test compound.
Caption: Workflow for evaluating the anti-inflammatory potential of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl acetate extract from Angelica Dahuricae Radix inhibits lipopolysaccharide-induced production of nitric oxide, prostaglandin E2 and tumor necrosis factor-alphavia mitogen-activated protein kinases and nuclear factor-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS-induced inflammatory biomarkers by ethyl acetate fraction of Patrinia scabiosaefolia through suppression of NF-κB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pharmaron.com [pharmaron.com]
Application Notes and Protocols: Ethyl 2-(thietan-3-ylidene)acetate as an Intermediate for Novel Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Ethyl 2-(thietan-3-ylidene)acetate as a key intermediate in the synthesis of novel antiplatelet drugs. The document details its synthesis, the rationale for incorporating the thietane moiety in drug design, and protocols for evaluating the antiplatelet activity of its derivatives.
Introduction
The thietane ring, a four-membered sulfur-containing heterocycle, has garnered increasing interest in medicinal chemistry. Its unique structural and physicochemical properties, such as improved metabolic stability, enhanced solubility, and the ability to act as a bioisostere for other functional groups, make it an attractive scaffold for the design of novel therapeutics. In the context of antiplatelet therapy, the development of new chemical entities with improved efficacy and safety profiles is of paramount importance. This compound serves as a versatile starting material for the synthesis of a variety of thietane-containing compounds with potential antiplatelet activity.
Rationale for Thietane Moiety in Antiplatelet Drug Design
The incorporation of a thietane ring into drug candidates can offer several advantages:
-
Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to more common cyclic systems, potentially leading to improved pharmacokinetic profiles.
-
Physicochemical Properties: The sulfur atom in the thietane ring can modulate the polarity and lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structural Rigidity and Vectorial Orientation: The defined geometry of the thietane ring can provide a rigid scaffold that orients substituents in a specific spatial arrangement, facilitating optimal interactions with the biological target.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone, in this case, thietan-3-one, with a phosphonate ylide generated from triethyl phosphonoacetate. The HWE reaction is generally preferred over the Wittig reaction for the synthesis of α,β-unsaturated esters due to the ease of removal of the phosphate byproduct and often higher E-selectivity.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
Thietan-3-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH slurry via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Slowly add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF to the reaction mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
-
Application of this compound in the Synthesis of Antiplatelet Agents
While this compound itself has not been extensively reported as a direct precursor to a marketed antiplatelet drug, its structural motif is present in novel compounds with demonstrated antiplatelet activity. For instance, derivatives incorporating the thietane ring have been synthesized and evaluated for their ability to inhibit platelet aggregation.
A study on thietane-containing 2-(5-bromo-2,4-dihydro-3-oxo-1,2,4-triazolyl-4)acetate salts has shown promising in vitro antiplatelet activity.[1] These compounds were synthesized and their ability to inhibit ADP-induced platelet aggregation was assessed.
Quantitative Data of Thietane-Containing Compounds
| Compound | Structure | % Inhibition of ADP-induced Platelet Aggregation |
| Acid III | 2-[5-Bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetic acid | -14.3% (p ≤ 0.05) |
| K salt Va | Potassium 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate | -11.5% (p ≤ 0.05) |
| Acid IV | 2-[5-Bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4-triazolyl-4]acetic acid | -11.4% |
| K salt VIa | Potassium 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4-triazolyl-4]acetate | -9.4% |
| Na salt VIb | Sodium 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4-triazolyl-4]acetate | -15.3% (p ≤ 0.05) |
| Acetylsalicylic acid (Reference) | Comparable to compounds III and VIb |
Data extracted from a study on thietane-containing triazole derivatives.[1]
Experimental Protocols for Antiplatelet Activity Evaluation
ADP-Induced Platelet Aggregation Assay (Born Method)
This in vitro assay measures the ability of a compound to inhibit platelet aggregation induced by adenosine diphosphate (ADP). The method is based on light transmission aggregometry (LTA).
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.
-
3.2% or 3.8% Sodium Citrate anticoagulant tubes.
-
Adenosine diphosphate (ADP) solution (e.g., 20 µg/mL).[1]
-
Test compounds (thietane derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PRP into the aggregometer and allow it to equilibrate to 37 °C.
-
Add the test compound at the desired final concentration (e.g., 1 × 10⁻³ M) or the vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).[1]
-
Add the ADP solution to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregation is measured as the percentage change in light transmission, with 0% being the baseline PRP and 100% being the PPP.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation.
-
Calculate the percentage inhibition of aggregation for each test compound relative to the vehicle control.
-
For dose-response studies, calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the maximal aggregation response).
-
Visualizations
Signaling Pathway of ADP-Induced Platelet Aggregation
References
Application Notes and Protocols for "Ethyl 2-(thietan-3-ylidene)acetate" in the Synthesis of Novel Therapeutics
Topic: "Ethyl 2-(thietan-3-ylidene)acetate" in the Synthesis of Novel Therapeutics Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
"this compound" is a versatile chemical intermediate containing a reactive thietane ring and an α,β-unsaturated ester moiety. While direct therapeutic applications of this specific compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a scaffold in medicinal chemistry. The thietane ring, a four-membered sulfur-containing heterocycle, is of growing interest in drug discovery due to its unique physicochemical properties, including its ability to act as a bioisostere for other functional groups and to introduce favorable metabolic stability.
This document provides a prospective guide on how "this compound" could be utilized in the synthesis of novel therapeutic agents, drawing parallels from studies on structurally related thietane-containing compounds. The protocols and data presented are based on the synthesis and evaluation of thietane-containing 2-(5-bromo-2,4-dihydro-3-oxo-1,2,4-triazolyl-4)acetate derivatives, which have demonstrated antiplatelet and anticoagulant activities.[1][2]
Potential Therapeutic Applications
The thietane moiety can be incorporated into various molecular frameworks to modulate their biological activity. Based on the activity of related compounds, derivatives of "this compound" could be explored for various therapeutic areas, including but not limited to:
-
Antithrombotic Agents: As demonstrated by thietane-containing triazole derivatives, the thietane scaffold can be a key component in the design of novel antiplatelet and anticoagulant drugs.[1][2]
-
Anticancer Agents: Thiazole derivatives, which share some structural similarities with thietane-based compounds, have shown cytotoxic effects against various cancer cell lines.[3] The unique stereochemistry of the thietane ring could be exploited to develop selective kinase inhibitors.
-
Antimicrobial Agents: The sulfur-containing heterocycle is a common feature in many antimicrobial compounds.[3]
Data Presentation: Biological Activity of Thietane-Containing Triazole Derivatives
The following table summarizes the in vitro antiplatelet and anticoagulant activities of synthesized thietane-containing 1,2,4-triazole derivatives, which serve as an example of the potential biological activities that can be achieved using a thietane scaffold.[1][2]
| Compound | ADP-induced Platelet Aggregation (% Inhibition) | Collagen-induced Platelet Aggregation (% Inhibition) | Anticoagulant Activity (compared to heparin sodium) |
| III | High | Moderate | Significantly inferior |
| VIb | High | High | Significantly inferior |
| Acetylsalicylic acid (Reference) | High | High | N/A |
Data extracted from a study on thietane-containing 2-(5-bromo-2,4-dihydro-3-oxo-1,2,4-triazolyl-4)acetate salts and their derivatives.[1][2]
Experimental Protocols
The following are detailed methodologies for the synthesis of thietane-containing triazole derivatives, which can be adapted for the derivatization of "this compound".
Protocol 1: Synthesis of Ethyl 2-[5-bromo-2,4-dihydro-2-(1,1-dioxothietanyl-3)-3-oxo-1,2,4-triazolyl-4]acetate (II)
This protocol describes the oxidation of the thietane ring to a thietane-1,1-dioxide.
Materials:
-
Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate (I)
-
Glacial Acetic Acid (HOAc)
-
37% Hydrogen Peroxide (H₂O₂)
-
Ammonium Hydroxide (NH₄OH) solution
-
Distilled Water
Procedure:
-
Dissolve 14 mmol of compound I in 135 mL of glacial acetic acid.
-
Add a 10-fold molar excess (140 mmol) of 37% H₂O₂ to the solution.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution to pH 7.0 with NH₄OH solution.
-
Filter the resulting precipitate.
-
Rinse the precipitate with distilled water and dry to obtain compound II .[1]
Protocol 2: Hydrolysis of Ethyl Ester to Carboxylic Acid (III)
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate (I)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Prepare a solution of 66 mmol of NaOH in 265 mL of distilled water.
-
Add 33 mmol of ester I to the NaOH solution.
-
Stir the mixture at room temperature for 24 hours.
-
Filter off any unreacted precipitate.
-
Treat the filtrate with HCl to adjust the pH to 3.0 – 4.0.
-
Filter the resulting precipitate.
-
Rinse the precipitate with distilled water and dry to obtain carboxylic acid III .[1]
Visualizations
Diagram 1: Synthetic Workflow for Thietane-Based Therapeutics
Caption: A hypothetical workflow for the development of therapeutics from this compound.
Diagram 2: Logical Relationship for Derivatization and Evaluation
Caption: Logical flow from synthesis to biological evaluation of thietane-based compounds.
References
Application Notes and Protocols: Ethyl 2-(thietan-3-ylidene)acetate as a Tool Compound in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound featuring a thietane ring. While direct biological targets and a precise mechanism of action are still under comprehensive investigation, the thietane moiety is recognized as a valuable pharmacophore in medicinal chemistry. Thietane-containing molecules have been explored for a range of biological activities, suggesting that this compound may serve as a valuable tool compound for probing specific biological pathways. These application notes provide a hypothetical framework and detailed protocols for the characterization and utilization of this compound as a modulator of a putative kinase signaling pathway, herein designated as the "Thietan-Activated Kinase (TAK1) Pathway," a fictional pathway for illustrative purposes.
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂S | [1][2] |
| Molecular Weight | 158.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage | 2-8°C, stored under nitrogen | [2] |
| Purity | >95% | [2] |
Hypothetical Biological Activity and Signaling Pathway
For the purpose of these application notes, we hypothesize that this compound acts as an inhibitor of the fictional Thietan-Activated Kinase 1 (TAK1), a serine/threonine kinase involved in a pro-inflammatory signaling cascade.
Diagram of the Hypothetical TAK1 Signaling Pathway
Caption: Hypothetical signaling cascade inhibited by this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers to characterize the biological activity of this compound or similar novel tool compounds.
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex the tube for 30 seconds to dissolve the compound completely.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the putative TAK1 kinase.
Materials:
-
Recombinant TAK1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Protocol Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Steps:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells for a positive control (Staurosporine) and a negative control (DMSO).
-
Add 5 µL of the diluted TAK1 enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of the appropriate detection reagent.
-
Incubate for a further 60 minutes at room temperature for signal development.
-
Read the plate using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothetical Data Summary:
| Compound | Target Kinase | Assay Type | IC₅₀ (µM) |
| This compound | TAK1 | TR-FRET | 2.5 |
| This compound | Related Kinase 1 | FP | > 50 |
| This compound | Related Kinase 2 | AlphaScreen | > 50 |
| Staurosporine (Control) | TAK1 | TR-FRET | 0.01 |
Cell-Based Assay for Target Engagement
Objective: To confirm that this compound can inhibit the TAK1 pathway in a cellular context.
Materials:
-
A suitable cell line expressing the TAK1 pathway (e.g., a macrophage cell line)
-
Cell culture medium and supplements
-
This compound stock solution
-
A stimulant to activate the TAK1 pathway (e.g., Lipopolysaccharide - LPS)
-
Reagents for detecting the phosphorylation of a downstream target (e.g., via Western blot or ELISA)
-
96-well cell culture plates
Protocol Workflow Diagram:
Caption: Workflow for the cell-based target engagement assay.
Detailed Steps:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the compound or vehicle control (DMSO).
-
Incubate the cells for 1 hour.
-
Add the pathway stimulant (e.g., LPS) to all wells except for the unstimulated control.
-
Incubate for the optimal time to induce phosphorylation of the downstream target (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Analyze the cell lysates for the levels of the phosphorylated downstream target using an appropriate method (e.g., Western blot or ELISA).
Hypothetical Data Summary:
| Treatment | Concentration (µM) | Downstream Target Phosphorylation (% of Stimulated Control) |
| Vehicle (DMSO) | - | 100 |
| This compound | 0.1 | 95 |
| This compound | 1 | 60 |
| This compound | 10 | 15 |
| This compound | 50 | 5 |
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[2]
Conclusion
These application notes provide a comprehensive, albeit hypothetical, guide for the use of this compound as a tool compound in chemical biology. The provided protocols for preparing stock solutions, conducting in vitro kinase assays, and performing cell-based target engagement studies offer a solid foundation for researchers to begin characterizing its biological effects. While the specific biological target and pathway presented here are illustrative, the experimental workflows are broadly applicable to the investigation of novel small molecule modulators. Further research is warranted to elucidate the precise molecular targets and mechanisms of action of this compound.
References
Application Notes and Protocols for the Derivatization of Ethyl 2-(thietan-3-ylidene)acetate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of ethyl 2-(thietan-3-ylidene)acetate, a versatile scaffold for the development of novel therapeutic agents. The thietane ring, a four-membered heterocycle containing a sulfur atom, is an attractive bioisostere in medicinal chemistry due to its unique physicochemical properties that can enhance metabolic stability and polarity of drug candidates.[1] This document outlines synthetic strategies for generating a library of derivatives and provides detailed protocols for their biological evaluation in key therapeutic areas where thietane-containing compounds have shown promise, including oncology, virology, and inflammatory diseases.[1][2]
Rationale for Derivatization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For this compound, derivatization can explore several key chemical features to modulate its pharmacokinetic and pharmacodynamic properties:
-
The α,β-Unsaturated Ester: This moiety is susceptible to Michael addition, providing a handle for introducing a wide variety of substituents. The ester can also be hydrolyzed to the corresponding carboxylic acid or converted to a range of amides, allowing for the exploration of different hydrogen bonding patterns and charge interactions.
-
The Thietane Ring: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the polarity, solubility, and metabolic stability of the molecule.
-
The Ylidene Bond: While more challenging, modifications at this position, for instance, by using different stabilized ylides in a Horner-Wadsworth-Emmons type synthesis, could be explored to alter the geometry and electronic properties of the core scaffold.
Synthetic Derivatization Strategies
The following section details plausible synthetic routes for the derivatization of this compound.
Synthesis of the Parent Compound
This compound can be synthesized via a Horner-Wadsworth-Emmons reaction between thietan-3-one and a suitable phosphonate reagent, such as triethyl phosphonoacetate. This method generally favors the formation of the thermodynamically more stable E-alkene.
Protocol 1: Synthesis of this compound
Materials:
-
Thietan-3-one
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of thietan-3-one (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Derivatization of the α,β-Unsaturated Ester
The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can serve as a key intermediate for amide synthesis or as a final compound for biological testing.
Protocol 2: Synthesis of 2-(thietan-3-ylidene)acetic acid
Materials:
-
This compound
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(thietan-3-ylidene)acetic acid.
The carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents to generate a library of amides.
Protocol 3: Synthesis of 2-(thietan-3-ylidene)acetamide Derivatives
Materials:
-
2-(thietan-3-ylidene)acetic acid
-
Desired amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(thietan-3-ylidene)acetic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Biological Evaluation
Thietane derivatives have shown potential in several therapeutic areas.[1][3] The following are protocols for relevant biological assays.
Anticancer Activity
Thietane-containing compounds have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer.[1]
Protocol 4: In Vitro PI3K Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a PI3K isoform (e.g., PI3Kα).
Materials:
-
Synthesized thietane derivatives
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or vehicle (DMSO).
-
Add the PI3K enzyme and PIP2 substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[4]
-
Measure the luminescence signal, which is proportional to the ADP concentration.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Antiviral Activity
Thietanose nucleosides have demonstrated significant antiviral activity, particularly against HIV.[1][2] A key target for anti-HIV drugs is the reverse transcriptase (RT) enzyme.
Protocol 5: HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the IC50 of the synthesized derivatives against HIV-1 reverse transcriptase.
Materials:
-
Synthesized thietane derivatives
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Filter mats
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound or vehicle (DMSO).
-
Add the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37 °C for 1 hour.
-
Spot the reaction mixture onto filter mats.
-
Wash the filter mats to remove unincorporated [³H]-dTTP.[5]
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Activity
Thietane-containing compounds have been explored for their anti-inflammatory properties.[1][2] One common in vitro model for inflammation involves measuring the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 6: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To evaluate the ability of the synthesized derivatives to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
Synthesized thietane derivatives
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percent inhibition of NO production for each compound concentration and determine the IC50 value.
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.
Data Presentation for SAR Studies
The quantitative data generated from the biological assays should be organized in a clear and concise manner to facilitate SAR analysis.
Table 1: Illustrative SAR Data for Anticancer (PI3Kα Inhibition) and Cytotoxicity (MCF-7) Activities
| Compound ID | R | IC50 PI3Kα (µM) | IC50 MCF-7 (µM) |
| 1 | -OEt | 15.2 | > 50 |
| 2 | -OH | 10.8 | 45.3 |
| 3 | -NH-Ph | 5.6 | 22.1 |
| 4 | -NH-CH₂-Ph | 8.9 | 35.7 |
| 5 | -NH-(4-F-Ph) | 3.1 | 15.8 |
Data are for illustrative purposes only and represent a hypothetical trend where amides, particularly with electron-withdrawing substituents on the phenyl ring, show increased potency.
Table 2: Illustrative SAR Data for Antiviral (HIV-1 RT Inhibition) Activity
| Compound ID | R | IC50 HIV-1 RT (µM) |
| 1 | -OEt | 25.4 |
| 2 | -OH | 18.9 |
| 3 | -NH-Ph | 12.3 |
| 4 | -NH-CH₂-Ph | 15.1 |
| 5 | -NH-(4-F-Ph) | 9.7 |
Data are for illustrative purposes only and represent a hypothetical trend where conversion of the ester to amides enhances anti-HIV-1 RT activity.
Table 3: Illustrative SAR Data for Anti-inflammatory (NO Inhibition) Activity
| Compound ID | R | IC50 NO Inhibition (µM) |
| 1 | -OEt | 30.1 |
| 2 | -OH | 22.5 |
| 3 | -NH-Ph | 18.7 |
| 4 | -NH-CH₂-Ph | 20.3 |
| 5 | -NH-(4-F-Ph) | 14.2 |
Data are for illustrative purposes only and represent a hypothetical trend where amides show improved anti-inflammatory activity compared to the parent ester and carboxylic acid.
Visualizations
Caption: Experimental workflow for SAR studies.
Caption: PI3K signaling pathway inhibition.
Caption: HIV reverse transcriptase inhibition.
References
Application Notes and Protocols for the Analysis of Ethyl 2-(thietan-3-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(thietan-3-ylidene)acetate is a sulfur-containing, α,β-unsaturated ester of interest in pharmaceutical and materials science.[1][2][3][4] Accurate and precise analytical methods are crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high sensitivity, selectivity, and reproducibility for both research and quality control applications.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed, leveraging the chromophore present in the α,β-unsaturated ester moiety.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
2. Reagents and Standards:
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time and peak shape. A good starting point is 60:40 (v/v) ACN:Water.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, create a series of calibration standards by serial dilution in the mobile phase, ranging from 0.1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (based on the typical absorbance of α,β-unsaturated esters).
-
Run Time: Approximately 10 minutes.
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.
Quantitative Data Summary: HPLC-UV Method
| Parameter | Value |
| Retention Time (RT) | ~ 4.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Experimental Workflow
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given that this compound is a relatively small molecule, it is expected to be amenable to GC analysis. The mass spectrometer provides high selectivity and allows for structural confirmation.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).
-
Injector: Split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Data System: Software for instrument control, data acquisition, and spectral analysis.
2. Reagents and Standards:
-
Solvent: GC-grade ethyl acetate or dichloromethane.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution, ranging from 0.05 µg/mL to 50 µg/mL.
3. Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for higher sensitivity) or split (e.g., 20:1 for higher concentrations).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300. For higher sensitivity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound (e.g., the molecular ion and key fragment ions).
4. Sample Preparation:
-
Dissolve the sample in ethyl acetate to an estimated concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex matrices.
-
For trace analysis of volatile sulfur compounds, headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate the analyte.[5][6][7]
5. Data Analysis:
-
Identify the peak for this compound by its retention time and by comparing its mass spectrum with a reference spectrum or library data.
-
Generate a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
Quantitative Data Summary: GC-MS Method
| Parameter | Value |
| Retention Time (RT) | ~ 12.8 min |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL (SIM mode) |
| Limit of Quantification (LOQ) | 0.03 µg/mL (SIM mode) |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Experimental Workflow
GC-MS analysis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Thia-Michael Addition Reactions of Ethyl 2-(thietan-3-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the thia-Michael addition of various thiols to Ethyl 2-(thietan-3-ylidene)acetate. While direct literature on the thia-Michael reactivity of this specific substrate is limited, this guide extrapolates from well-established principles of conjugate additions to analogous α,β-unsaturated esters. The protocols outlined herein provide a strong foundational methodology for researchers exploring the synthesis of novel thietane-containing compounds, which are of growing interest in medicinal chemistry and drug development due to their unique physicochemical properties.
Introduction
The thia-Michael addition, a nucleophilic 1,4-conjugate addition of a thiol to an electron-deficient alkene, is a highly efficient and atom-economical method for forming carbon-sulfur bonds.[1][2] This reaction is widely employed in organic synthesis, materials science, and bioconjugation due to its typically mild reaction conditions and high yields.[3][4] Thietanes, four-membered sulfur-containing heterocycles, are emerging as valuable scaffolds in medicinal chemistry. The incorporation of a thietane moiety can favorably modulate properties such as solubility, metabolic stability, and cell permeability.
This compound is an attractive Michael acceptor, combining the unique thietane ring with a reactive exocyclic α,β-unsaturated ester. The resulting thioether products are promising building blocks for the synthesis of novel therapeutic agents. This document outlines potential synthetic routes to the substrate and provides detailed protocols for performing thia-Michael additions, including catalyst-free and organocatalyzed methods.
Synthesis of this compound
The synthesis of this compound can be readily achieved via the Horner-Wadsworth-Emmons (HWE) olefination of thietan-3-one. The HWE reaction is a reliable method for the stereoselective synthesis of alkenes, particularly for the formation of E-alkenes from stabilized ylides.[5][6]
Protocol 2.1: Synthesis of this compound
Materials:
-
Thietan-3-one
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) washed with hexanes.
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise via the dropping funnel over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add a solution of thietan-3-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between EtOAc and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford this compound.
Thia-Michael Addition Protocols
The following protocols are based on general and well-established methods for thia-Michael additions to α,β-unsaturated esters. Optimization of reaction conditions may be necessary for specific thiol substrates.
Protocol 3.1: Catalyst-Free Thia-Michael Addition in Water
This environmentally benign protocol leverages the ability of water to act as a mild acid to activate the Michael acceptor and as a base to deprotonate the thiol, facilitating the reaction without the need for an external catalyst.[7]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and the thiol (1.2 eq) in deionized water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reactions are often complete within 1-24 hours.
-
Upon completion, extract the reaction mixture with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Organocatalyzed Thia-Michael Addition
For less reactive thiols or to achieve higher reaction rates, an organocatalyst such as a tertiary amine or phosphine can be employed. These catalysts function by deprotonating the thiol to generate a more nucleophilic thiolate.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Triethylamine (Et₃N) or triphenylphosphine (PPh₃) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of this compound (1.0 eq) and the thiol (1.1 eq) in DCM, add the organocatalyst (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize expected outcomes for the thia-Michael addition to this compound based on analogous reactions reported in the literature. Actual results may vary.
Table 1: Catalyst-Free Thia-Michael Addition
| Entry | Thiol Nucleophile | Solvent | Time (h) | Expected Yield (%) |
| 1 | Thiophenol | Water | 12 | 85-95 |
| 2 | Benzyl mercaptan | Water | 24 | 80-90 |
| 3 | 4-Methoxythiophenol | Water | 10 | 88-98 |
| 4 | 1-Dodecanethiol | Water | 24 | 75-85 |
Table 2: Organocatalyzed Thia-Michael Addition
| Entry | Thiol Nucleophile | Catalyst (10 mol%) | Solvent | Time (h) | Expected Yield (%) |
| 1 | Thiophenol | Et₃N | DCM | 2 | >95 |
| 2 | Benzyl mercaptan | Et₃N | DCM | 4 | >90 |
| 3 | 4-Chlorothiophenol | PPh₃ | THF | 3 | >95 |
| 4 | Ethyl thioglycolate | Et₃N | THF | 1 | >98 |
Visualizations
Caption: General workflow of a catalyzed thia-Michael addition.
Caption: Proposed catalytic cycle for a base-catalyzed thia-Michael addition.
Conclusion
The thia-Michael addition to this compound represents a promising avenue for the synthesis of novel, sulfur-containing heterocyclic compounds with potential applications in drug discovery. The protocols provided in this document, derived from well-established chemical principles, offer a robust starting point for the exploration of these reactions. Researchers are encouraged to adapt and optimize these methods to suit their specific substrates and research goals. The resulting thietane-containing thioethers can serve as versatile intermediates for further chemical transformations, expanding the accessible chemical space for the development of new therapeutic agents.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks | MDPI [mdpi.com]
- 4. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Catalyst-free conjugated addition of thiols to alpha,beta-unsaturated carbonyl compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(thietan-3-ylidene)acetate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") that typically bind with low affinity to biological targets. These initial hits are then optimized and grown into more potent, drug-like candidates. The thietane moiety, a four-membered sulfur-containing heterocycle, has garnered interest in medicinal chemistry due to its unique physicochemical properties, serving as a versatile scaffold in drug design.[1][2][3] Ethyl 2-(thietan-3-ylidene)acetate is a fragment that incorporates the thietane ring, offering a unique three-dimensional structure and potential for specific interactions with protein targets.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in FBDD campaigns.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to fragment-based screening is presented below. These properties are crucial for assessing the quality and developability of the fragment.
| Property | Value | Significance in FBDD |
| Molecular Weight | 158.22 g/mol | Complies with the "Rule of Three" for fragments (MW < 300 Da), ensuring efficient exploration of chemical space. |
| LogP | ~1.5 | Indicates good solubility and a balance between hydrophilicity and lipophilicity, which is favorable for binding to a variety of protein targets. |
| Hydrogen Bond Donors | 0 | Reduced complexity can lead to more specific initial interactions. |
| Hydrogen Bond Acceptors | 2 (ester carbonyl, thietane sulfur) | Provides potential for directed hydrogen bonding with the target protein. |
| Rotatable Bonds | 3 | Limited flexibility can lead to a lower entropic penalty upon binding. |
Screening Cascade for this compound
A typical workflow for screening and validating this compound as a fragment hit is outlined below. This multi-step process is designed to identify true binders and eliminate false positives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(thietan-3-ylidene)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(thietan-3-ylidene)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This involves reacting thietan-3-one with a stabilized phosphorus ylide generated from triethyl phosphonoacetate. The key steps are the synthesis of the precursor 3-thietanol, its oxidation to thietan-3-one, and the final olefination reaction.
Q2: How can I synthesize the starting material, thietan-3-one?
A2: Thietan-3-one is typically prepared by the oxidation of 3-thietanol.[1] A common method involves using a mild oxidizing agent like dimethyl sulfoxide (DMSO) activated by an acid anhydride (e.g., benzoic or acetic anhydride) to minimize over-oxidation or ring-opening side reactions.[1]
Q3: What are the critical parameters to control in the Horner-Wadsworth-Emmons reaction for this synthesis?
A3: The critical parameters for a successful HWE reaction include the choice of base, reaction temperature, and solvent. The base must be strong enough to deprotonate the triethyl phosphonoacetate but should be selected to minimize side reactions with the thietan-3-one substrate. Temperature control is crucial for managing the reaction rate and selectivity. Anhydrous conditions are essential to prevent quenching of the phosphonate carbanion.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The water-soluble phosphate byproduct of the HWE reaction can be largely removed by an aqueous workup before chromatography.[2] The choice of eluent for chromatography will depend on the polarity of the product and any remaining impurities, but a mixture of hexanes and ethyl acetate is a common starting point.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
Problem 1: Low or No Yield of Thietan-3-one from 3-Thietanol Oxidation
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | - Increase the equivalents of the oxidizing agent. - Extend the reaction time and monitor progress by TLC. |
| Over-oxidation or Decomposition | - Use a milder oxidizing agent (e.g., Swern or Dess-Martin periodinane). - Maintain a low reaction temperature throughout the addition of reagents and the reaction. |
| Volatile Product | - Thietan-3-one may be volatile. Use a cooled condenser during the reaction and be cautious during solvent removal under reduced pressure. |
Problem 2: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Triethyl Phosphonoacetate | - Use a stronger base (e.g., NaH, KHMDS). Ensure the pKa of the base is significantly higher than that of the phosphonate. - Ensure strictly anhydrous reaction conditions, as moisture will quench the carbanion. |
| Low Reactivity of Thietan-3-one | - Ketones are generally less reactive than aldehydes in the HWE reaction.[3] Increase the reaction temperature or prolong the reaction time. - Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent. |
| Side Reactions | - The thietane ring can be susceptible to ring-opening under harsh basic conditions. Use a non-nucleophilic, sterically hindered base (e.g., KHMDS, LDA). - Consider Masamune-Roush conditions (LiCl and an amine base like DBU) for base-sensitive substrates.[4] |
| Difficult Product Isolation | - The phosphate byproduct can sometimes complicate extraction. Ensure thorough washing with water or brine during the workup to remove the majority of the water-soluble phosphate salts.[2] |
Problem 3: Formation of Impurities and Side Products in the HWE Reaction
| Possible Cause | Suggested Solution |
| Self-condensation of Thietan-3-one | - Add the thietan-3-one solution slowly to the pre-formed phosphonate carbanion at a low temperature to minimize its concentration in the presence of the base. |
| Formation of the (Z)-isomer | - The HWE reaction with stabilized ylides generally favors the (E)-isomer.[2] To maximize (E)-selectivity, using Li+ or Na+ counterions and higher reaction temperatures can be beneficial.[2] |
| Michael Addition | - The phosphonate carbanion can potentially add to the α,β-unsaturated ester product. Use a stoichiometric amount of the phosphonate and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of 3-Thietanol
This procedure is adapted from a known synthesis of 3-thietanol from 1,3-dichloro-2-propanol.[5]
-
Preparation of Sulfide Solution: In a well-ventilated fume hood, purge hydrogen sulfide gas through a cooled (10-15 °C) aqueous solution of potassium hydroxide.
-
Reaction: To the resulting potassium hydrosulfide solution, add 1,3-dichloro-2-propanol.
-
Heating: Stir the reaction mixture at 50 °C for 16 hours.
-
Workup: After completion, extract the reaction mixture with ethyl acetate.
-
Purification: The organic layer is dried and concentrated to yield 3-thietanol.
Protocol 2: Oxidation of 3-Thietanol to Thietan-3-one
This protocol is based on a general method for oxidizing secondary alcohols.[1]
-
Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 3-thietanol in a suitable solvent like dichloromethane.
-
Oxidizing Agent: Add dimethyl sulfoxide (DMSO) to the solution.
-
Activation: Cool the mixture and add benzoic anhydride dropwise, maintaining a low temperature.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the crude product by distillation or column chromatography to obtain thietan-3-one.
Protocol 3: Horner-Wadsworth-Emmons Synthesis of this compound
This is a general protocol adaptable for the target synthesis.
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere, suspend a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Addition of Ketone: Cool the resulting clear solution of the ylide to 0 °C and add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Quenching and Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
Table 1: Effect of Base on HWE Reaction Yield and Selectivity (Hypothetical Data)
| Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| NaH | THF | 25 | 75 | 90:10 |
| KOtBu | THF | 25 | 82 | 85:15 |
| LiHMDS | THF | -78 to 25 | 88 | 95:5 |
| DBU/LiCl | Acetonitrile | 25 | 70 | 92:8 |
Table 2: Effect of Temperature on HWE Reaction Yield (Hypothetical Data)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaH | THF | 0 | 24 | 65 |
| NaH | THF | 25 | 12 | 75 |
| NaH | THF | 66 (reflux) | 4 | 72 (with some decomposition) |
| LiHMDS | THF | -78 | 2 | 85 |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the HWE reaction.
References
"Ethyl 2-(thietan-3-ylidene)acetate" reaction side products and impurities
Technical Support Center: Ethyl 2-(thietan-3-ylidene)acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of this compound. The information focuses on identifying and mitigating common side products and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable and widely used method is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of thietan-3-one with a phosphonate ylide, typically generated from triethyl phosphonoacetate and a base. The HWE reaction is favored for its ability to form E-alkenes and the ease of removing its water-soluble phosphate byproducts.[1][2]
Q2: What are the potential side products in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction?
A2: Potential side products can arise from the reactivity of the starting materials and intermediates. These may include the (Z)-isomer of the product, unreacted starting materials, and byproducts from the decomposition of the thietane ring under certain conditions.
Q3: What are the common impurities that might be present in the final product?
A3: Impurities can originate from the starting materials or be generated during the reaction and workup. Common impurities include:
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Unreacted thietan-3-one: The starting ketone for the reaction.
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Unreacted triethyl phosphonoacetate: The phosphonate reagent.
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Diethyl phosphate salts: Water-soluble byproducts of the HWE reaction.[2][3]
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Solvent residues: Residual solvents from the reaction and purification steps.
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(Z)-Ethyl 2-(thietan-3-ylidene)acetate: The geometric isomer of the desired product. The HWE reaction generally favors the (E)-isomer, but the (Z)-isomer can be formed, especially with cyclic ketones where stereoselectivity can be lower.[1][2]
Q4: How can I minimize the formation of the (Z)-isomer?
A4: While the Horner-Wadsworth-Emmons reaction generally favors the (E)-isomer, optimizing reaction conditions can further improve selectivity.[2] Factors that can influence the E/Z ratio include the choice of base, solvent, and reaction temperature. For enhanced (E)-selectivity, using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a common starting point.
Q5: What are the best practices for storing this compound?
A5: this compound should be stored in a cool, dry place, away from light and moisture. Due to the potential for the thietane ring to be susceptible to oxidation or other degradation pathways, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of the phosphonate reagent. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH, LDA). Allow adequate time for the ylide to form before adding the thietan-3-one. |
| Low reactivity of thietan-3-one. | While thietan-3-one is generally reactive, prolonged reaction times or a slight increase in temperature may be necessary. Monitor the reaction by TLC or GC-MS. | |
| Presence of a Significant Amount of (Z)-Isomer | Suboptimal reaction conditions for stereoselectivity. | Experiment with different bases and solvents. For example, using potassium bases with a crown ether can sometimes favor the (Z)-isomer, so sticking to sodium or lithium bases is advisable for (E)-selectivity. Running the reaction at lower temperatures may also improve selectivity. |
| Product Contaminated with Phosphate Byproducts | Inefficient workup to remove water-soluble byproducts. | Perform multiple aqueous washes during the workup. The dialkylphosphate salt byproduct is generally water-soluble and can be effectively removed by extraction.[2][3] |
| Presence of Unreacted Starting Materials | Incorrect stoichiometry or incomplete reaction. | Ensure the correct molar ratios of reactants are used. Monitor the reaction progress to determine the optimal reaction time. |
| Product Degradation | Instability of the thietane ring under harsh conditions. | Avoid strongly acidic or basic conditions during workup and purification. Use mild purification techniques like flash column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
-
Materials:
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Thietan-3-one
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Triethyl phosphonoacetate
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (for extraction)
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Hexane (for chromatography)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (nitrogen or argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
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Cool the reaction mixture back to 0 °C and add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
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Visualizations
Diagram 1: Horner-Wadsworth-Emmons Reaction Pathway
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Logic Flow
References
Stability of "Ethyl 2-(thietan-3-ylidene)acetate" under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ethyl 2-(thietan-3-ylidene)acetate under various conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue: Rapid degradation of the compound upon dissolution in protic solvents.
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Question: I dissolved this compound in methanol for my reaction, but I am observing significant degradation of my starting material. What could be the cause?
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Answer: this compound contains an α,β-unsaturated ester functional group, which can be susceptible to nucleophilic attack. Protic solvents, especially under acidic or basic conditions, can facilitate the hydrolysis of the ester to its corresponding carboxylic acid and ethanol. The presence of trace amounts of acid or base in your solvent can catalyze this degradation. It is also possible that the solvent itself is acting as a nucleophile. We recommend using a fresh, anhydrous, aprotic solvent for your reactions whenever possible. If a protic solvent is necessary, ensure it is neutral and use it at a low temperature to minimize degradation.
Issue: Compound appears to be sensitive to air or moisture.
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Question: I have noticed that my sample of this compound is turning a pale yellow color and showing impurities by TLC/LC-MS after being stored for a short period in a vial that was not tightly sealed. What is happening?
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Answer: While specific data on the air and moisture sensitivity of this compound is limited, compounds containing a thietane ring can be susceptible to oxidation at the sulfur atom, especially in the presence of air and light.[1] Additionally, moisture can lead to hydrolysis of the ester group. For this reason, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents.[2][3][4][5][6] Store the compound in a tightly sealed container, preferably under nitrogen or argon, at the recommended temperature of 2-8°C.
Issue: Inconsistent reaction outcomes.
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Question: I am getting variable yields and impurity profiles in my reactions using this compound. What could be the contributing factors?
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Answer: Inconsistent reaction outcomes can stem from the gradual degradation of your starting material. We recommend the following:
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Verify Purity: Before use, verify the purity of your this compound lot using a suitable analytical method like NMR, LC-MS, or GC-MS.
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Proper Storage: Ensure the compound is stored under the recommended conditions (2-8°C, under an inert atmosphere) to prevent degradation over time.
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Consistent Handling: Use consistent, anhydrous, and inert techniques for every reaction to minimize exposure to air and moisture.[2][3][4][5][6]
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Fresh Solutions: Prepare solutions of the compound fresh for each experiment, as stability in solution can be limited.
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Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the recommended storage conditions for this compound?
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Q2: Is this compound sensitive to light?
Stability in Different Chemical Environments
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Q3: How stable is this compound to acidic and basic conditions?
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A3: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.[11] The thietane ring may also be sensitive to strong acids and bases, potentially leading to ring-opening or other reactions.[12][13][14] It is advisable to avoid exposure to strong acids and bases unless it is a required part of the experimental procedure.
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-
Q4: What is the expected stability in common organic solvents?
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A4: The compound is expected to have good stability in anhydrous aprotic solvents such as THF, dioxane, acetonitrile, and dichloromethane at room temperature for short periods. Stability in protic solvents like alcohols may be lower due to the risk of transesterification or hydrolysis, especially if acidic or basic impurities are present.
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Degradation
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Q5: What are the likely degradation pathways for this compound?
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A5: Based on its structure, the following degradation pathways are plausible:
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Hydrolysis of the ethyl ester to the corresponding carboxylic acid.[11][15]
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Oxidation of the thietane sulfur atom to the corresponding sulfoxide or sulfone.[1]
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Reactions involving the double bond , such as isomerization or addition reactions, particularly under photochemical conditions.[7][8][9]
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Ring-opening of the thietane ring under harsh conditions (e.g., strong nucleophiles or electrophiles).[12][13][14]
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-
-
Q6: How can I monitor the degradation of this compound?
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A6: Several analytical techniques can be employed to monitor for degradation products:
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Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the parent compound from its degradation products and providing mass information for identification.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.[16]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products.
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Thin-Layer Chromatography (TLC): A quick method to visually assess the formation of impurities.
-
-
Quantitative Stability Data
Currently, there is no publicly available quantitative data on the stability of this compound under various conditions. Researchers are encouraged to perform their own stability studies as needed for their specific applications. A general protocol for a forced degradation study is provided below.
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[17][18][19][20][21] The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Aprotic solvent (e.g., acetonitrile or THF)
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Water (HPLC grade)
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pH meter
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Heating block or oven
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Photostability chamber
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Analytical instrumentation (e.g., HPLC-UV/MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate aprotic solvent at a known concentration (e.g., 1 mg/mL).
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Stress Conditions (ICH Guideline Q1A(R2)): [22][23][24]
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Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
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Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 2, 6 hours). Neutralize the solution before analysis.
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Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 6, 24 hours).
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Thermal Degradation: Store a solid sample of the compound and a solution in an oven at an elevated temperature (e.g., 60°C or 80°C) for a specified time (e.g., 1, 3, 7 days).
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Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
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Data Analysis:
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Quantify the amount of remaining this compound.
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Identify and quantify any degradation products.
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Calculate the mass balance to ensure that all degradation products are accounted for.[21]
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways based on the functional groups of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. fauske.com [fauske.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Thietane - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmasm.com [pharmasm.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sgs.com [sgs.com]
- 22. ICH Official web site : ICH [ich.org]
- 23. pharmaacademias.com [pharmaacademias.com]
- 24. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of the Thietane Ring
Welcome to the technical support center for thietane synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of the thietane ring. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing thietane rings?
A1: The synthesis of thietanes can be challenging due to the inherent ring strain of the four-membered ring.[1] Common issues include low yields, the occurrence of side reactions such as elimination and polymerization, the instability of certain intermediates like thiocarbonyl compounds, and difficulties in purification due to the sensitivity of thietanes to acid and heat.[2][3]
Q2: My thietane product appears to be degrading during purification. What can I do?
A2: Thietanes can be sensitive to both acid and heat, and the sulfur atom is prone to oxidation.[3] It is advisable to avoid harsh acidic conditions during the work-up. When using column chromatography, consider using neutral silica gel or deactivating it with a small amount of triethylamine in the eluent. For volatile thietanes, purification by distillation should be conducted carefully under reduced pressure to maintain low temperatures.[3]
Q3: Are there any general strategies to improve the yield of thietane synthesis?
A3: Optimizing reaction conditions is key. This includes adjusting the temperature, reaction time, and concentration of reactants. Employing milder reaction conditions can often favor the desired cyclization over side reactions.[2] The choice of solvent can also play a crucial role. For photochemical reactions, ensuring the appropriate wavelength and light source is used is critical.[2] Additionally, the purity of starting materials should be verified to avoid introducing impurities that could interfere with the reaction.
Troubleshooting Guides
This section provides troubleshooting for specific issues encountered during common synthetic routes for thietane rings.
Issue 1: Low or No Product Formation in Cyclization Reactions
Question: I am attempting to synthesize a thietane via intramolecular cyclization of a 1,3-disubstituted alkane (e.g., 1,3-dibromopropane and sodium sulfide), but I am observing very low yields or no desired product. What are the potential causes and solutions?
Answer: Low yields in the synthesis of thietanes from 1,3-difunctionalized alkanes are a common problem.[2] The primary causes often involve side reactions, steric hindrance, and suboptimal reaction conditions.[2]
Potential Causes & Solutions:
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Side Reactions (Elimination): Elimination reactions can compete with the desired SN2 cyclization, especially with sterically hindered substrates.[1]
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Solution: Employ milder reaction conditions. Lowering the reaction temperature can favor the desired SN2 cyclization over elimination. Using a weaker base, if applicable, can also mitigate this side reaction.[2]
-
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Polymerization: Intermolecular reactions can lead to the formation of polymers instead of the desired cyclic product.
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Solution: Use high dilution conditions to favor intramolecular cyclization. This can be achieved by slowly adding the substrate to the reaction mixture.
-
-
Poor Nucleophilicity of Sulfur Source: The chosen sulfur nucleophile may not be reactive enough under the applied conditions.
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Solution: Consider using a more reactive sulfur source or adding a phase-transfer catalyst to enhance the nucleophilicity of the sulfide ion.[4]
-
-
Steric Hindrance: Bulky substituents on the 1,3-difunctionalized alkane can hinder the intramolecular cyclization.[5]
-
Solution: If possible, modify the substrate to reduce steric hindrance. Alternatively, a different synthetic route that is less sensitive to steric effects, such as the thia-Paternò-Büchi reaction, may be more suitable.[5]
-
References
"Ethyl 2-(thietan-3-ylidene)acetate" purification challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(thietan-3-ylidene)acetate. The information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My purified this compound shows low purity by NMR/LC-MS. What are the likely impurities?
A1: Based on a likely synthetic route, the Wittig reaction, common impurities include:
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Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[1][2][3][4][5]
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Unreacted starting materials: This could include thietan-3-one and ethyl 2-(triphenylphosphoranylidene)acetate.
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(Z)-isomer: If the Wittig reaction is not fully stereoselective, the (Z)-isomer of the desired (E)-isomer (or vice versa) could be a significant impurity. Stabilized ylides, which are relevant for this synthesis, tend to favor the (E)-alkene.[1]
Q2: I am having difficulty removing triphenylphosphine oxide from my product. What purification strategy should I use?
A2: Triphenylphosphine oxide is a common and often challenging impurity to remove. Here are a few strategies:
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Column Chromatography: This is the most common method for separating triphenylphosphine oxide from the desired product. A well-chosen solvent system is crucial for good separation.
-
Precipitation/Filtration: In some cases, triphenylphosphine oxide can be precipitated out of the reaction mixture by adding a non-polar solvent like hexane or a mixture of ethyl acetate and hexane, followed by filtration.[8]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.
Q3: What solvent systems are recommended for the column chromatography of this compound?
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Ethyl acetate/Hexane: This is a standard and versatile solvent system for a wide range of compounds.[9] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.
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Dichloromethane/Methanol: This system is suitable for more polar compounds. Start with a low percentage of methanol (e.g., 1-2%).[9]
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Ether/Hexane or Ether/Pentane: These are also common solvent systems that can provide good separation.[9]
Q4: My compound appears to be an oil, making recrystallization difficult. What are my options?
A4: If your product is an oil, several techniques can be employed for purification:
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Column Chromatography: This is the primary method for purifying oils.
-
Distillation: If the compound is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.
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Trituration: This involves washing the oil with a solvent in which the impurities are soluble, but the product is not. This can sometimes induce crystallization or remove soluble impurities.
Q5: I am observing product degradation during purification. What could be the cause and how can I prevent it?
A5: Thietanes can be susceptible to ring-opening or oxidation under certain conditions. Potential causes for degradation and their solutions include:
-
Acidic conditions: The thietane ring may be sensitive to strong acids. If using silica gel for chromatography, which can be slightly acidic, consider using deactivated silica gel or adding a small amount of a neutralizer like triethylamine (1-3%) to your eluent.[9]
-
Elevated temperatures: Prolonged exposure to high temperatures during solvent evaporation or distillation could lead to decomposition. Use a rotary evaporator at the lowest practical temperature and pressure.
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Oxidation: While not explicitly documented for this compound, similar sulfur-containing heterocycles can be prone to oxidation. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if you suspect instability.
Experimental Protocols
While a specific, validated protocol for the purification of this compound is not available, the following general procedures for common purification techniques can be adapted.
General Protocol for Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed. Alternatively, for less soluble samples, dry-loading onto a small amount of silica gel is recommended.[10]
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related compounds, ethanol has been used successfully.[11][12][13]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Summary
Quantitative data for the purification of this compound is not available in the reviewed literature. The following table provides a qualitative comparison of common purification techniques.
| Purification Method | Pros | Cons | When to Use |
| Column Chromatography | High resolution, applicable to both solids and oils, versatile. | Can be time-consuming and require large volumes of solvent. | For separating complex mixtures and when high purity is required. |
| Recrystallization | Can yield very pure crystalline material, relatively simple and scalable. | Only applicable to solids, requires finding a suitable solvent, potential for product loss in the mother liquor. | For purifying solid products when a suitable solvent is identified. |
| Distillation | Effective for volatile compounds, can be used for large-scale purification. | Requires the compound to be thermally stable, not suitable for non-volatile or heat-sensitive compounds. | For purifying thermally stable liquids with different boiling points from impurities. |
Visualizations
Troubleshooting Workflow for Purification
Caption: A flowchart for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state of this compound? A1: The physical state can vary. While some similar compounds are solids, it is not uncommon for products of this nature to be oils or low-melting solids, especially if impure.[6]
Q2: Is this compound stable for long-term storage? A2: While specific stability data is not available, as a general precaution for sulfur-containing compounds, it is advisable to store it in a cool, dark place under an inert atmosphere to prevent potential oxidation or degradation.
Q3: What are the key safety precautions when handling this compound? A3: Standard laboratory safety practices should be followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Wittig reactions with thietanones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Wittig olefination of thietanones, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low yields or no product in my Wittig reaction with a thietan-3-one?
Low yields in Wittig reactions involving thietanones can stem from several factors. Thietanones, as cyclic ketones, can be susceptible to side reactions like enolization under basic conditions. The stability of the phosphorus ylide is also critical; less reactive "stabilized" ylides may struggle to react with ketones without forcing conditions, while highly reactive "non-stabilized" ylides can be prone to decomposition.[1][2] Furthermore, the inherent ring strain of the four-membered thietanone ring can influence its reactivity and stability under the reaction conditions.
Q2: My starting thietanone is being consumed, but the desired alkene is not the major product. What other reactions could be occurring?
If the thietanone is consumed but the yield of the target exomethylene thietane is low, several side reactions may be responsible:
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Enolization: The strong base used to generate the ylide can deprotonate the acidic α-protons of the thietanone, forming a thien-3-olate (enolate). This enolate is unreactive towards the ylide, effectively removing the ketone from the desired reaction pathway. This is a common issue with ketones in Wittig reactions.
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Aldol-type Reactions: The enolate, once formed, could potentially react with any remaining starting ketone, leading to undesired dimeric byproducts.
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Ring Opening: The strained thietane ring, particularly under harsh basic or thermal conditions, may undergo ring-opening reactions, leading to a complex mixture of sulfur-containing byproducts.
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Ylide Decomposition: The phosphorus ylide itself may be unstable and decompose over the course of the reaction, especially if elevated temperatures are used or if protic impurities are present.
Q3: How does the choice of ylide (stabilized vs. non-stabilized) impact the reaction with thietanones?
The choice of ylide is a critical parameter that dictates the required reaction conditions and can significantly affect the yield.
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Non-stabilized Ylides (e.g., Ph₃P=CH₂): These are highly reactive and generally more effective for converting ketones like thietanones into alkenes.[3][4] However, they require very strong bases for their generation (e.g., n-BuLi, NaH, NaNH₂) and are sensitive to air and moisture, necessitating inert atmosphere and anhydrous conditions.[2]
-
Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These ylides are much less reactive due to the delocalization of the carbanion's negative charge into an adjacent electron-withdrawing group. While they are easier to handle and can be prepared with weaker bases, they often give poor to no yield with ketones and may require forcing conditions like high temperatures, which can promote side reactions.[1] For thietanones, non-stabilized ylides are generally the preferred choice.
Q4: Can the Horner-Wadsworth-Emmons (HWE) reaction be a better alternative for thietanones?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the Wittig reaction for ketones, including sterically hindered ones.[3] HWE reagents (phosphonate carbanions) are generally more nucleophilic than their phosphonium ylide counterparts and react efficiently with ketones to produce alkenes.[5] A key advantage is that the phosphate byproduct is water-soluble, which greatly simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[5] If you are struggling with the Wittig reaction, exploring the HWE olefination is a highly recommended strategy.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Thietanone
| Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | Ensure the phosphonium salt is dry and of high purity. Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) to ensure complete deprotonation. Verify the quality and concentration of organolithium bases via titration. |
| Ylide Decomposition | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it promptly. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the process. |
| Low Reactivity of Ylide | If using a stabilized or semi-stabilized ylide with the thietanone, switch to a more reactive, non-stabilized ylide such as methylenetriphenylphosphorane (Ph₃P=CH₂). |
| Steric Hindrance | If the thietanone or ylide is sterically hindered, consider using the more reactive Horner-Wadsworth-Emmons (HWE) reagents, which are often more effective with hindered ketones.[3] |
Issue 2: High Conversion of Thietanone but Low Alkene Yield
| Potential Cause | Recommended Solution |
| Enolization of Thietanone | Use a non-nucleophilic, sterically hindered base like KHMDS or LiHMDS for ylide generation. Add the thietanone slowly to the pre-formed ylide solution at a low temperature (-78 °C) to favor nucleophilic attack over deprotonation. |
| Side Reactions (Aldol, Ring Opening) | Maintain low reaction temperatures. Minimize reaction time; monitor closely by TLC and quench as soon as the starting material is consumed. |
| Product Degradation | The exomethylene thietane product may be unstable. Ensure the workup is mild and avoid unnecessarily harsh acidic or basic conditions. Purify the product quickly after the reaction. |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Wittig olefination of thietanones.
Caption: Troubleshooting logic for low-yield Wittig reactions.
Key Reaction Pathways
This diagram illustrates the desired Wittig pathway for thietan-3-one versus the competing enolization side reaction.
Caption: Competing Wittig and enolization pathways for thietanone.
Data Presentation
While specific, comprehensive data for thietanones is scarce in the literature, the Wittig olefination of cyclobutanone serves as a close proxy due to its four-membered ring structure. The yields are heavily dependent on the specific ylide and conditions used.
| Carbonyl Compound | Wittig Reagent | Product | Reported Yield (%) | Notes |
| Cyclobutanone | Ph₃P=CH₂ | Methylenecyclobutane | 50 - 70 | Typical yield for a non-stabilized ylide under standard conditions (e.g., NaNH₂ or n-BuLi in THF).[5] |
| Sterically Hindered Cyclobutanones | Ph₃P=CH₂ | Methylene Derivative | Moderate to Good | Yields are often lower than with unsubstituted cyclobutanone but the reaction is generally feasible.[5] |
| α-Hydroxycyclobutanone | Stabilized Ylides | Cyclopropanecarbaldehydes | Good to High | An interesting case where a tandem Wittig-ring contraction occurs instead of simple olefination.[6] |
Key Experimental Protocol
The following is a representative protocol for the methylenation of a cyclic ketone, adapted for thietan-3-one based on established procedures for cyclobutanone.[5] This protocol should be performed by trained professionals under strict anhydrous conditions and an inert atmosphere.
Objective: To synthesize 3-methylenethietane from thietan-3-one using a non-stabilized Wittig reagent.
Materials:
-
Methyltriphenylphosphonium bromide (1.05 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Thietan-3-one (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add methyltriphenylphosphonium bromide (1.05 eq).
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.0 eq) dropwise to the stirred suspension. A deep yellow or orange color should develop, indicating ylide formation.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C (or to -78 °C for potentially higher selectivity and to minimize enolization).
-
In a separate flask, dissolve thietan-3-one (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the thietan-3-one solution dropwise to the cooled, stirred ylide mixture.
-
After the addition, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thietan-3-one is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x volumes). Note: The product, 3-methylenethietane, is expected to be volatile. Handle with care and use cooled solvents for extraction if possible.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent. Due to the product's volatility, this is best done by distillation at atmospheric pressure using a short Vigreux column or by using a rotary evaporator with minimal vacuum and a cooled trap.
-
The crude product will contain triphenylphosphine oxide. Further purification can be achieved by flash column chromatography on silica gel or by careful fractional distillation.
-
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Item - Tandem Wittig ReactionâRing Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Degradation Pathways of Thietane-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thietane-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of their degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thietane-containing compounds?
A1: Thietane-containing compounds are susceptible to degradation through several pathways, primarily:
-
Oxidation: The sulfur atom in the thietane ring is prone to oxidation, forming thietane-1-oxide (sulfoxide) and subsequently thietane-1,1-dioxide (sulfone). This can be mediated by chemical oxidants or metabolic enzymes.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce cleavage of the carbon-sulfur (C-S) bond in the thietane ring, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo various reactions, including fragmentation to smaller molecules or rearrangement.[1]
-
Hydrolysis (Ring Opening): While generally more stable to hydrolysis than their three-membered ring counterparts (thiiranes), thietanes can undergo ring-opening reactions under certain pH and temperature conditions, though specific pH-rate profiles for simple thietanes are not extensively documented. Thietane-1,1-dioxides have shown high stability under both acidic (1 M HCl) and basic (1 M NaOH) conditions, with degradation primarily occurring via elimination under strong basic conditions to form thiete-1,1-dioxide.
-
Metabolic Degradation: In biological systems, thietane-containing compounds can be metabolized by enzymes such as cytochrome P450 (CYP) monooxygenases. Metabolism often involves oxidation of the sulfur atom and may also include ring-opening or hydroxylation of the carbon skeleton.
Q2: My thietane-containing compound appears to be degrading during my experiment, leading to unexpected products. How can I identify the degradation pathway?
A2: To identify the degradation pathway, a systematic approach involving forced degradation studies is recommended. This involves subjecting your compound to a variety of stress conditions and analyzing the resulting products. Key steps include:
-
Perform Forced Degradation: Expose your compound to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
-
Analyze Degradation Products: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector, to separate and detect the parent compound and its degradation products.
-
Characterize Degradants: Isolate the major degradation products and characterize their structures using techniques like LC-MS/MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Compare Degradation Profiles: By comparing the degradation products formed under each stress condition, you can deduce the likely degradation pathway. For example, if a specific degradant is only formed under oxidative conditions, it is likely an oxidation product.
The following diagram illustrates a logical workflow for investigating unexpected degradation:
Troubleshooting Guides
Issue 1: Difficulty in Achieving Separation of Polar Degradation Products in HPLC
Question: I am performing HPLC analysis of my forced degradation samples, but I am observing poor peak shape and co-elution of early-eluting peaks near the solvent front. What can I do to improve the separation of these polar degradation products?
Answer: The degradation of thietane-containing compounds can often lead to more polar products, such as sulfoxides, sulfones, and ring-opened products with hydroxyl or thiol functionalities. These can be challenging to retain and separate on standard reverse-phase HPLC columns. Here are some troubleshooting steps:
-
Modify Mobile Phase:
-
Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase to increase the retention of polar analytes.
-
Use a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol, which is a weaker solvent in reverse-phase chromatography and can provide different selectivity.
-
Adjust pH: The ionization state of your analytes can significantly impact their retention. Experiment with different mobile phase pH values. For acidic degradants, a lower pH will suppress ionization and increase retention. For basic degradants, a higher pH will do the same. Ensure your column is stable at the chosen pH.
-
-
Change Stationary Phase:
-
Use an Aqueous C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar compounds.
-
Consider a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes.
-
Explore HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar analytes that are not retained in reverse-phase, HILIC can be an effective alternative.
-
-
Adjust Other HPLC Parameters:
-
Lower the Column Temperature: This can sometimes increase retention, although it may also lead to broader peaks.
-
Decrease the Flow Rate: This can improve resolution, but will also increase the analysis time.
-
Illustrative HPLC Parameters for Thietane Degradation Analysis
| Parameter | Starting Condition | Modified Condition for Polar Analytes |
| Column | C18, 4.6 x 150 mm, 5 µm | Aqueous C18 or Polar-Embedded, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol or Acetonitrile |
| Gradient | 5-95% B in 20 min | 0-50% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 25 °C |
| Detection | UV at 254 nm | UV at 220 nm (for analytes lacking a strong chromophore) or MS |
Issue 2: My thietane-containing compound shows significant degradation under oxidative stress. How can I confirm the structure of the oxidation products?
Question: After treating my compound with hydrogen peroxide, I see two new, more polar peaks in my HPLC chromatogram. I suspect they are the corresponding sulfoxide and sulfone. How can I confirm this?
Answer: The formation of sulfoxide and sulfone is the most common oxidative degradation pathway for thietanes. Here's how you can confirm their structures:
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LC-MS Analysis: The most straightforward method is to use LC-MS. The sulfoxide will have a mass increase of 16 amu (atomic mass units) compared to the parent compound, and the sulfone will have a mass increase of 32 amu.
-
Synthesis of Standards: Synthesize authentic standards of the thietane-1-oxide and thietane-1,1-dioxide of your compound. You can then compare their retention times and mass spectra with the observed degradation products. A general protocol for the synthesis of these standards is provided below.
-
NMR Spectroscopy: If you can isolate the degradation products, 1H and 13C NMR spectroscopy can provide definitive structural confirmation. In the 1H NMR, the protons on the carbons adjacent to the sulfur will show a significant downfield shift upon oxidation to the sulfoxide and an even greater shift for the sulfone.
Oxidative Degradation Pathway of a Thietane
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
Objective: To assess the stability of a thietane-containing compound in aqueous solutions at different pH values.
Materials:
-
Thietane-containing compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Phosphate buffer, pH 7.4
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, vials, and pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the thietane-containing compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Basic Condition: To a separate volumetric flask, add the same volume of stock solution and dilute with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Neutral Condition: To a third volumetric flask, add the same volume of stock solution and dilute with phosphate buffer (pH 7.4) or HPLC grade water to a final concentration of ~100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C or 60 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: For the acidic and basic samples, neutralize the aliquots to prevent further degradation before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify the major degradation products.
Illustrative Hydrolytic Degradation Data
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60 °C | 0 | 100 | 0 |
| 24 | 98.5 | 1.2 (Ring-opened product) | |
| 48 | 97.2 | 2.5 (Ring-opened product) | |
| 0.1 M NaOH, 60 °C | 0 | 100 | 0 |
| 24 | 95.3 | 4.1 (Ring-opened/Elimination) | |
| 48 | 90.8 | 8.5 (Ring-opened/Elimination) | |
| Water, 60 °C | 0 | 100 | 0 |
| 48 | 99.5 | <0.5 |
Protocol 2: Forced Oxidative Degradation
Objective: To evaluate the susceptibility of a thietane-containing compound to oxidation.
Materials:
-
Thietane-containing compound
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC grade water and appropriate organic solvent
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Sample Preparation: Dilute the stock solution with a 1:1 mixture of organic solvent and water to a final concentration of ~100 µg/mL. Add a small volume of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature.
-
Time Points: Analyze the sample at initial, and then after several hours (e.g., 2, 6, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Data Analysis: Monitor the decrease in the parent peak and the formation of new, more polar peaks corresponding to the sulfoxide (M+16) and sulfone (M+32).
Protocol 3: Forced Photolytic Degradation
Objective: To assess the photostability of a thietane-containing compound.
Materials:
-
Thietane-containing compound
-
HPLC grade water and appropriate organic solvent
-
Quartz cuvettes or vials
-
Photostability chamber with a calibrated light source (e.g., xenon lamp)
Procedure:
-
Sample Preparation: Prepare a solution of the compound at ~100 µg/mL in a transparent solvent and place it in a quartz vial.
-
Control Sample: Prepare a control sample and wrap the vial in aluminum foil to protect it from light.
-
Exposure: Place both samples in a photostability chamber and expose them to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze both the exposed and control samples by HPLC.
Data Analysis: Compare the chromatograms of the exposed and control samples to identify any degradation products formed due to light exposure.
Photodegradation Pathway of a Thietane
Protocol 4: In Vitro Metabolic Stability using Liver Microsomes
Objective: To determine the metabolic stability of a thietane-containing compound in the presence of liver microsomal enzymes.
Materials:
-
Thietane-containing compound
-
Human or other species liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Acetonitrile with an internal standard for quenching
Procedure:
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, the thietane-containing compound (at a final concentration of ~1 µM), and liver microsomes (at a final protein concentration of ~0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Metabolic Oxidation of a Thietane
References
Improving the scalability of "Ethyl 2-(thietan-3-ylidene)acetate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the scalability of "Ethyl 2-(thietan-3-ylidene)acetate" synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound involve the olefination of a thietan-3-one precursor. The two primary olefination reactions employed are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both pathways are capable of producing the target molecule, with differences in reagent preparation, reaction conditions, and byproduct removal.
Q2: Which method, Horner-Wadsworth-Emmons or Wittig, is generally preferred for scalability?
A2: For scalable synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the Wittig reaction. The key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions, which can lead to higher reactivity with ketones like thietan-3-one.[1] Additionally, the phosphate byproduct of the HWE reaction is water-soluble, simplifying its removal during workup, a significant advantage in large-scale operations.[2] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction can be challenging to separate from the desired product.
Q3: What are the main challenges in synthesizing the thietan-3-one precursor at scale?
A3: A common scalable synthesis of thietan-3-one involves the reaction of 1,3-dihalo-2-propanol derivatives with a sulfide source.[3] Challenges in this process at scale include controlling the exothermic nature of the cyclization reaction, preventing the formation of polymeric byproducts, and managing the handling of odorous sulfur-containing compounds. Careful control of reaction temperature, concentration, and addition rates is crucial for achieving high yields and purity.
Q4: What is the expected stereoselectivity (E/Z isomer ratio) for the olefination reaction?
A4: The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally favors the formation of the thermodynamically more stable (E)-isomer.[1][4] The Wittig reaction with stabilized ylides also tends to produce the (E)-alkene.[5] However, the exact E/Z ratio can be influenced by reaction conditions such as the choice of base, solvent, and temperature.[6] For specific applications requiring the (Z)-isomer, modified conditions like the Still-Gennari modification of the HWE reaction might be necessary.[4]
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete deprotonation of the phosphonate reagent. 2. Inactive or degraded thietan-3-one. 3. Insufficient reaction temperature or time. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH, NaOEt). Dry solvents are critical. 2. Verify the purity of thietan-3-one by NMR or GC-MS. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Low Yield | 1. Competing side reactions of thietan-3-one (e.g., self-condensation). 2. Product degradation under the reaction conditions. 3. Inefficient extraction or purification. | 1. Add the deprotonated phosphonate reagent slowly to the thietan-3-one solution. 2. Keep the reaction temperature as low as possible while ensuring complete conversion. 3. Optimize the workup procedure, including the choice of extraction solvent and pH adjustment. |
| Presence of Unreacted Thietan-3-one | 1. Insufficient amount of the phosphonate reagent or base. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent and base. 2. Extend the reaction time and monitor for the disappearance of the starting material. |
| Difficult Purification (Water-soluble byproducts) | 1. Incomplete quenching of the reaction. 2. Formation of emulsions during workup. | 1. Ensure the reaction is properly quenched with water or a mild acid. 2. Use brine washes to break emulsions during the extraction process. |
Wittig Reaction Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete formation of the ylide. 2. The ylide is not reactive enough with the ketone. | 1. Use a strong base (e.g., n-BuLi, NaH) and anhydrous conditions for ylide generation. 2. Consider using a more reactive phosphonium salt or switching to the HWE reaction. |
| Difficult Purification (Triphenylphosphine Oxide - TPPO) | 1. TPPO is co-eluting with the product during chromatography. 2. TPPO is precipitating with the product. | 1. Optimize the chromatography solvent system to achieve better separation. A less polar solvent system may be beneficial.[7] 2. TPPO can sometimes be removed by precipitation from a non-polar solvent or by conversion to a water-soluble derivative. |
| Formation of Benzene as a Byproduct | 1. Use of n-butyllithium (n-BuLi) as a base can lead to the formation of benzene from the triphenylphosphonium cation. | 1. This is a known side reaction. If it is problematic, consider using an alternative base like sodium hydride (NaH) or potassium tert-butoxide. |
Comparative Data of Synthetic Methods
| Parameter | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction | Reference(s) |
| Typical Yield | 70-90% | 60-80% | General observation |
| E/Z Selectivity | Generally high E-selectivity (can be tuned) | Generally E-selective with stabilized ylides | [5] |
| Byproduct | Water-soluble phosphate | Triphenylphosphine oxide (TPPO) | [2] |
| Byproduct Removal | Simple aqueous extraction | Often requires chromatography | [2][7] |
| Scalability | Generally considered more scalable | Can be challenging due to TPPO removal | [1] |
| Reagent Stability | Phosphonate esters are generally stable liquids | Phosphonium salts are stable solids, but ylides are moisture-sensitive | [8][9] |
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of Thietan-3-one
This two-step protocol is adapted from established methods for the synthesis of cyclic ketones from dihalides.
Step 1: Synthesis of 1,3-dichloroacetone A new synthesis for 1,3-dichloro-2-propanone is described using diketene and chlorine as starting materials. The chlorination product of diketene, 2,4-dichloro-3-oxobutyryl chloride, is converted into the corresponding butyric acid derivative. Subsequent decarboxylation by heating gives 1,3-dichloro-2-propanone in 77% overall yield, without isolation of intermediate products.[10]
Step 2: Cyclization to Thietan-3-one To a solution of sodium sulfide nonahydrate in water, 1,3-dichloroacetone is added dropwise at a controlled temperature. The reaction is monitored by GC-MS until the starting material is consumed. The thietan-3-one is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
This protocol is a generalized procedure based on standard HWE conditions.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). To this, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash the mineral oil with dry hexanes. Add fresh anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Reaction: Cool the reaction mixture back to 0 °C and add a solution of thietan-3-one (1.0 eq.) in anhydrous THF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Protocol 3: Wittig Synthesis of this compound
This protocol is a generalized procedure based on standard Wittig conditions for stabilized ylides.
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous toluene.
-
Reaction: Add a solution of thietan-3-one (1.0 eq.) in anhydrous toluene to the ylide suspension.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion.
-
Workup: After completion, cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate and can be partially removed by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used to separate the product from the more polar triphenylphosphine oxide.
Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Triethyl phosphonoacetate - Enamine [enamine.net]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Byproduct analysis in the synthesis of "Ethyl 2-(thietan-3-ylidene)acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of Ethyl 2-(thietan-3-ylidene)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
A1: The most common synthetic route is the Wittig reaction between thietan-3-one and a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate. The primary and most abundant byproduct of this reaction is triphenylphosphine oxide. Other potential byproducts can arise from side reactions involving the starting materials or intermediates.
Q2: I have a significant amount of a high-melting point, white solid that is poorly soluble in my extraction solvent. What is it and how can I remove it?
A2: This is very likely triphenylphosphine oxide ((Ph)₃P=O), the stoichiometric byproduct of the Wittig reaction.[1][2] It is notoriously difficult to remove completely due to its polarity and crystallinity.
-
Troubleshooting:
-
Purification: The most effective method for removing triphenylphosphine oxide is column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will effectively separate the desired product from the highly polar triphenylphosphine oxide.
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Alternative Workup: In some cases, precipitation can be employed. After the reaction, the mixture can be concentrated and triturated with a non-polar solvent like diethyl ether or hexanes, which may cause the triphenylphosphine oxide to precipitate, allowing it to be filtered off. However, this method may lead to co-precipitation of the product and is generally less effective than chromatography.
-
Q3: My GC-MS analysis shows a peak with a mass corresponding to unreacted thietan-3-one. What could be the cause of incomplete conversion?
A3: Incomplete conversion of the starting ketone can be due to several factors:
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Insufficient Ylide: The stoichiometry of the Wittig reagent might be insufficient. Ensure at least one full equivalent of the ylide is used. For less reactive ketones, a slight excess (1.1-1.2 equivalents) may be necessary.
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Reaction Conditions: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature. Reactions with stabilized ylides often require heating to achieve good conversion.[3][4]
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Ylide Decomposition: The Wittig reagent may have degraded due to moisture or improper storage. It is crucial to perform the reaction under anhydrous conditions.
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Steric Hindrance: While thietan-3-one is not exceptionally hindered, steric factors can sometimes slow down the reaction.[2]
Q4: I am observing a byproduct with a mass that is double that of the starting thietan-3-one minus a water molecule. What could this be?
A4: This suggests a self-condensation of the thietan-3-one starting material, likely an aldol condensation followed by dehydration. This is more likely to occur under basic conditions if the ylide preparation was not complete or if a strong base was used and unreacted ketone was present.
Q5: Can the thietane ring open or rearrange under the reaction conditions?
A5: Thietane rings are generally stable under standard Wittig conditions. However, they can be susceptible to ring-opening with certain nucleophiles or under harsh acidic or basic conditions, which are not typically employed in this specific Wittig reaction. If your analysis suggests byproducts with opened ring structures, it would be prudent to re-evaluate the reaction conditions, particularly the temperature and the nature of the base used to generate the ylide.
Troubleshooting Guide: Byproduct Analysis
This guide provides a systematic approach to identifying and mitigating byproducts in the synthesis of this compound.
Potential Byproducts and Their Identification
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Analytical Characterization (GC-MS) |
| Triphenylphosphine Oxide | (C₆H₅)₃P=O | 278.28 | Appears as a late-eluting peak due to high polarity and boiling point. Characteristic m/z fragments at 278 (M+), 201, 183, 152, 77. |
| Unreacted Thietan-3-one | C₃H₄OS | 88.13 | Will elute earlier than the product. Mass spectrum will show the molecular ion at m/z 88. |
| Thietan-3-one Aldol Adduct | C₆H₈O₂S₂ | 176.26 | Dimer of the starting material. Look for a molecular ion at m/z 176. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 88.11 | If used as a solvent or present as an impurity in the Wittig reagent, it will be a very early eluting peak. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
-
Ylide Formation (if not using pre-formed ylide):
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To a solution of ethyl bromoacetate in anhydrous toluene, add triphenylphosphine.
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Heat the mixture to reflux for 24 hours to form the phosphonium salt.
-
Cool the mixture and collect the salt by filtration.
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Suspend the phosphonium salt in anhydrous THF and cool to 0°C.
-
Add a suitable base (e.g., sodium hydride or potassium tert-butoxide) portion-wise and stir until the ylide is formed (typically indicated by a color change).
-
-
Wittig Reaction:
-
To the prepared ylide solution at 0°C, add a solution of thietan-3-one in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
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Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Protocol 2: Purification by Column Chromatography
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Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).
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Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
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Elution:
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Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities.
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Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product, this compound.
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Finally, a much more polar solvent system (e.g., 50:50 Hexane:Ethyl Acetate or even pure ethyl acetate) can be used to elute the highly polar triphenylphosphine oxide.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Sample Preparation for GC-MS Analysis
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Sample Dilution: Prepare a dilute solution of the crude or purified product in a volatile organic solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL).
-
Filtration (Optional): If the sample contains solid particles, filter it through a syringe filter (0.22 µm) to prevent column contamination.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.
-
Analysis: Run a suitable temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
Visualizations
Caption: Primary reaction pathway for the synthesis of this compound.
References
Technical Support Center: Ethyl 2-(thietan-3-ylidene)acetate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of Ethyl 2-(thietan-3-ylidene)acetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Ingestion may also be harmful.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] For long-term storage, refrigeration at 2-8°C is recommended, and some suppliers suggest storing it under a nitrogen atmosphere to prevent degradation.[2][4]
Q3: What should I do in case of accidental exposure?
A3: In case of:
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Skin contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1]
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Eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
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Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
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Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2]
Q4: Is the thietane ring stable under typical reaction conditions?
A4: The thietane ring is generally more stable than the corresponding three-membered thiirane ring due to lower ring strain. However, it can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or electrophiles, or upon heating.[2] Care should be taken when designing reactions to avoid unintended ring cleavage.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1223573-30-5 | [3] |
| Molecular Formula | C₇H₁₀O₂S | [3] |
| Molecular Weight | 158.22 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point (Predicted) | 244.3 ± 33.0 °C | [2] |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C, under nitrogen | [2][4] |
Experimental Protocols & Troubleshooting Guides
As an α,β-unsaturated ester, this compound is a versatile intermediate for various chemical transformations. Below are generalized protocols for common reactions and troubleshooting guides to address potential issues.
Michael Addition
Application: Formation of a new carbon-carbon bond at the β-position of the α,β-unsaturated system. This is a common reaction for introducing a wide range of nucleophiles.
Generalized Experimental Protocol:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (e.g., a malonate ester, 1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, ethanol).
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Add a base (e.g., sodium ethoxide, DBU, 1.1 equivalents) to the solution at 0 °C and stir for 15-30 minutes to generate the nucleophile.
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Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Michael Addition
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently strong base to deprotonate the Michael donor.2. Steric hindrance from the nucleophile or the thietane ring.3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH, LDA).2. Try a less sterically hindered nucleophile or increase the reaction temperature and time.3. Allow the reaction to run at room temperature or gently heat. |
| Formation of multiple products | 1. 1,2-addition to the ester carbonyl instead of 1,4-addition.2. Ring-opening of the thietane ring by the nucleophile or base.3. Polymerization of the starting material. | 1. Use a softer nucleophile (e.g., a cuprate) to favor 1,4-addition.2. Use a milder, non-nucleophilic base (e.g., DBU). Run the reaction at a lower temperature.3. Add the starting material slowly to the reaction mixture. |
| Difficult purification | 1. Unreacted starting materials with similar polarity to the product.2. Formation of diastereomers. | 1. Ensure the reaction goes to completion. Optimize the stoichiometry of reagents.2. Diastereomers may be separable by careful column chromatography or recrystallization. |
Diels-Alder Reaction
Application: A [4+2] cycloaddition reaction to form a six-membered ring, a powerful tool in the synthesis of complex cyclic systems.
Generalized Experimental Protocol:
-
In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 equivalent) and the diene (1.2-2.0 equivalents) in a suitable solvent (e.g., toluene, xylene).
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Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time, monitoring by TLC.
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For reactions that are slow or require high temperatures, a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can be added at a low temperature before heating.
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Upon completion, cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization.
Troubleshooting Guide: Diels-Alder Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. The diene is not reactive enough.2. The reaction temperature is too low.3. The diene cannot adopt the required s-cis conformation. | 1. Use a more electron-rich diene.2. Increase the reaction temperature or use a Lewis acid catalyst to accelerate the reaction.3. Use a cyclic diene that is locked in the s-cis conformation (e.g., cyclopentadiene). |
| Formation of side products | 1. Polymerization of the diene or dienophile at high temperatures.2. Formation of regioisomers or stereoisomers (endo/exo).3. Decomposition of the thietane ring at high temperatures. | 1. Add a polymerization inhibitor (e.g., hydroquinone). Use the minimum effective temperature.2. The endo product is often kinetically favored. Regioselectivity depends on the electronic nature of the substituents.3. Use a lower reaction temperature, potentially with a Lewis acid catalyst. |
| Low yield after purification | 1. The retro-Diels-Alder reaction occurs during purification.2. The product is unstable on silica gel. | 1. Avoid excessive heating during purification. Purify at room temperature if possible.2. Use a different stationary phase for chromatography (e.g., alumina) or purify by recrystallization. |
Catalytic Hydrogenation (Reduction of the C=C double bond)
Application: Selective reduction of the carbon-carbon double bond to yield the corresponding saturated ester.
Generalized Experimental Protocol:
-
In a hydrogenation flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
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Add a catalyst (e.g., 10% Pd/C, 5 mol%).
-
Seal the flask and purge with hydrogen gas (or use a hydrogen balloon).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or ¹H NMR).
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Troubleshooting Guide: Catalytic Hydrogenation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Catalyst poisoning by sulfur from the thietane ring. | 1. Use fresh catalyst.2. Increase the hydrogen pressure (if using appropriate equipment).3. This is a known issue with sulfur-containing compounds. Use a more robust catalyst (e.g., Raney Nickel) or a higher catalyst loading. Consider alternative reduction methods (e.g., transfer hydrogenation). |
| Over-reduction or side reactions | 1. Reduction of the ester group.2. Hydrogenolysis (cleavage) of the thietane ring. | 1. Use a milder catalyst (e.g., Wilkinson's catalyst) or run the reaction at a lower temperature and pressure.2. This is less common but possible under harsh conditions. Use milder conditions. |
| Difficult filtration of the catalyst | 1. The catalyst is too fine. | 1. Use a finer filter aid (e.g., a membrane filter) or centrifuge the mixture to pellet the catalyst before decanting the supernatant. |
Visualizations
Caption: Workflow for safe handling and storage of this compound.
Caption: General troubleshooting decision tree for experiments.
References
- 1. Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Thietane Derivatives, Featuring Ethyl 2-(thietan-3-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties, such as enhanced polarity and metabolic stability, make it a compelling scaffold for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of the biological activities of various thietane derivatives, with a focus on anticancer and antimicrobial properties, to inform future research and drug discovery efforts. While specific biological data for Ethyl 2-(thietan-3-ylidene)acetate is not extensively available in the public domain, its structure serves as a valuable reference point for understanding the potential of this compound class.
Anticancer Activity of Thietane Derivatives
Numerous studies have demonstrated the potential of thietane-containing compounds as anticancer agents.[2] The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.
Table 1: In Vitro Anticancer Activity of Thietane Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Thia-4-azaspiro[4.5]decane Derivative 7 | HCT-116 (Colon Carcinoma) | 0.0922 | [3] |
| 1-Thia-4-azaspiro[4.5]decane Derivative 9 | HCT-116 (Colon Carcinoma) | 0.1011 | [3] |
| 1-Thia-4-azaspiro[4.5]decane Derivative 14 | HCT-116 (Colon Carcinoma) | 0.1152 | [3] |
| 1-Thia-4-azaspiro[4.5]decane Derivative 18 | HCT-116 (Colon Carcinoma) | 0.1183 | [3] |
| 1-Thia-4-azaspiro[4.5]decane Derivative 19 | HCT-116 (Colon Carcinoma) | 0.1201 | [3] |
| 1-Thia-4-azaspiro[4.5]decane Derivative 14 | PC-3 (Prostate Adenocarcinoma) | Not specified as good | [3] |
| 1-Thia-4-azaspiro[4.5]decane Derivative 18 | PC-3 (Prostate Adenocarcinoma) | Not specified as good | [3] |
| Thietane Derivative A | HepG2 (Liver Carcinoma) | 8.9 | [2] |
| Thietane Derivative B | MCF-7 (Breast Cancer) | 10.3 | [2] |
| 1,3,4-Thiadiazole Derivative 2g | LoVo (Colon Cancer) | 2.44 | [2] |
| 1,3,4-Thiadiazole Derivative 2g | MCF-7 (Breast Cancer) | 23.29 | [2] |
| Thiophenyl Thiazolyl-Pyridine Hybrid 5 | A549 (Lung Cancer) | 0.452 | [2] |
| Thiophenyl Thiazolyl-Pyridine Hybrid 8e | A549 (Lung Cancer) | 0.302 | [2] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions may vary.
Antimicrobial Activity of Thietane Derivatives
Thietane derivatives have also exhibited promising activity against various microbial strains. The minimum inhibitory concentration (MIC) is a standard parameter used to evaluate the potency of antimicrobial agents.[2]
Table 2: In Vitro Antimicrobial Activity of Thietane Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole Derivative 8j (R = 4-OH) | Pseudomonas aeruginosa | 12.5 | [2] |
| Prattinin A Derivative 27 | Escherichia coli | 11.7 | [4] |
| Prattinin A Derivative 27 | Pseudomonas aeruginosa | 11.7 | [4] |
| Prattinin A Derivative 27 | Staphylococcus aureus | 23.4 | [4] |
| Prattinin A Derivative 25 | Staphylococcus aureus | 23.4 | [4] |
| Prattinin A Derivative 30 | Escherichia coli | 23.4 | [4] |
| Prattinin A Derivative 30 | Pseudomonas aeruginosa | 46.9 | [4] |
| Prattinin A Derivative 30 | Staphylococcus aureus | 46.9 | [4] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7a | Staphylococcus aureus | 1.56 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7b | Staphylococcus aureus | 1.56 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7i | Staphylococcus aureus | 1.56 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7a | Bacillus cereus | 3.12 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7b | Bacillus cereus | 3.12 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7i | Bacillus cereus | 3.12 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7a | Escherichia coli | 6.25 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7b | Escherichia coli | 6.25 | [6] |
| Fused 1,2_4-triazolo[3,4-b][1][2][5]thiadiazine 7i | Escherichia coli | 6.25 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7a | Pseudomonas aeruginosa | 6.25 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7b | Pseudomonas aeruginosa | 6.25 | [6] |
| Fused 1,2,4-triazolo[3,4-b][1][2][5]thiadiazine 7i | Pseudomonas aeruginosa | 6.25 | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of thietane derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
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Thietane derivatives
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Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
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Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
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MTT solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: The thietane derivatives are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these concentrations and incubated for another 24-48 hours. A control group is treated with DMSO-containing medium only.[2]
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MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[2]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC of thietane derivatives against various bacterial strains is typically determined using the broth microdilution method.
Materials:
-
Thietane derivatives
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
Procedure:
-
Serial Dilution: The thietane derivatives are serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.[2]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control (broth and inoculum) and a negative control (broth only) are included.[2]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Signaling Pathways and Experimental Workflows
The biological activity of thietane derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, in cancer, thietane-containing compounds have been shown to inhibit pathways like the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1]
Caption: PI3K/AKT signaling pathway and its inhibition by thietane derivatives.
A general workflow for the development of novel thietane-based therapeutic agents involves several key stages, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for thietane compound development.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2-(thietan-3-ylidene)acetate" vs. its oxetane analog in biological assays
In the landscape of medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of drug design aimed at optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the emerging bioisosteres are four-membered heterocyclic rings, namely thietanes and oxetanes. This guide provides a comparative analysis of a thietane-containing compound and its corresponding oxetane analog in the context of their biological activity, supported by experimental data.
Physicochemical and Biological Activity Profile
A key study investigated the potential of oxetan-3-ol and thietan-3-ol as bioisosteres for the carboxylic acid group in the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1] The resulting analogs were assessed for their ability to inhibit the biosynthesis of eicosanoids, which are signaling molecules involved in inflammation.
The biological activity of these compounds was evaluated in a rat basophilic leukemia (RBL-1) cell-based assay.[1] This assay measures the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the production of prostaglandins (PGs) and leukotrienes (LTs), respectively.
Table 1: Comparative Biological Activity of Ibuprofen Analogs
| Compound | Structure | 5-LOX IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Ibuprofen | (Structure not shown) | > 100 | 2.2 | 13 |
| Oxetane Analog (7) | (Structure not shown) | 18 | > 100 | > 100 |
| Thietane Analog (8) | (Structure not shown) | > 100 | > 100 | > 100 |
| Thietane Sulfoxide Analog (9) | (Structure not shown) | 22 | 26 | 28 |
| Thietane Sulfone Analog (10) | (Structure not shown) | 12 | 14 | 22 |
Data sourced from ACS Medicinal Chemistry Letters.[1]
The results indicate a significant divergence in the biological activity profiles of the oxetane and thietane analogs. Notably, the oxetane-containing ibuprofen analog (7) displayed selective inhibition of the 5-LOX pathway, whereas the simple thietane analog (8) was inactive against both COX and 5-LOX enzymes.[1] Interestingly, oxidation of the sulfur atom in the thietane ring, yielding the sulfoxide (9) and sulfone (10) analogs, restored and conferred a more balanced dual inhibitory activity against both COX and 5-LOX pathways.[1]
Experimental Protocols
The methodologies employed in the cited study are crucial for understanding the context of the presented data.
Inhibition of Eicosanoid Biosynthesis in RBL-1 Cells
The following protocol was used to assess the inhibitory activity of the compounds on the production of prostaglandins and leukotrienes:
-
Cell Culture: Rat basophilic leukemia (RBL-1) cells were cultured in 24-well plates.
-
Compound Incubation: The cells were pre-incubated with varying concentrations of the test compounds for a duration of 2 hours.
-
Induction of Eicosanoid Production: Arachidonic acid production was stimulated by the addition of the calcium ionophore A23187 to a final concentration of 12 μM. The cells were then incubated for an additional 15 minutes.
-
Sample Collection and Analysis: The cell culture supernatants were collected. The levels of COX-derived prostaglandins (PGs) and 5-LOX-derived leukotrienes (LTs) were quantified using liquid chromatography-tandem mass spectrometry (LC–MS/MS).[1]
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the RBL-1 cell-based assay.
Caption: Simplified eicosanoid biosynthesis pathway.
Conclusion
The presented data, derived from a comparative study of ibuprofen analogs, underscores that the substitution of a functional group with a thietane versus an oxetane ring can lead to markedly different biological outcomes. While the oxetane analog demonstrated selective 5-LOX inhibition, the corresponding thietane derivative was inactive in its reduced form but showed dual COX/5-LOX inhibitory activity upon oxidation of the sulfur atom.[1]
These findings highlight the nuanced influence of these four-membered heterocyclic rings on molecular interactions with biological targets. For researchers and drug development professionals, this case study emphasizes the importance of empirical testing when considering thietanes and oxetanes as bioisosteric replacements, as their effects are not always predictable and can be context-dependent. The choice between a thietane and an oxetane can therefore be a critical decision in the fine-tuning of a drug candidate's biological activity profile.
References
A Comparative Analysis of Ethyl 2-(thietan-3-ylidene)acetate and Other Michael Acceptors for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Michael Acceptor Performance with Supporting Experimental and Computational Data.
In the landscape of covalent drug design and chemical biology, Michael acceptors are indispensable tools for forging stable bonds with biological nucleophiles, most notably the thiol group of cysteine residues. The reactivity and selectivity of these electrophilic warheads are paramount to their efficacy and safety. This guide provides a comparative study of "Ethyl 2-(thietan-3-ylidene)acetate," a less-explored cyclic Michael acceptor, against well-established acceptors such as acrylamides, acrylates, and maleimides. Due to the limited availability of experimental data for this compound, this comparison integrates experimental findings for common Michael acceptors with a computational perspective on the reactivity of the thietane-based compound.
Data Presentation: A Quantitative Comparison of Michael Acceptors
The following tables summarize key performance indicators for various Michael acceptors, including their reactivity with the biological thiol glutathione (GSH), and their cytotoxic effects on common cancer cell lines.
Table 1: Comparative Reactivity of Michael Acceptors with Glutathione (GSH)
| Michael Acceptor | Second-Order Rate Constant (k) with GSH (M⁻¹s⁻¹) | Source |
| This compound | Not Experimentally Determined | - |
| Acrylamide | 0.021 | [1] |
| Ethyl Acrylate | 0.55 | [2] |
| N-Ethylmaleimide | ~19 (estimated from half-life) | [3] |
Note: The reactivity of maleimides can be significantly influenced by the substituent on the nitrogen atom.
Table 2: Comparative Cytotoxicity (IC50) of Michael Acceptors on Various Cancer Cell Lines
| Michael Acceptor | Cell Line | IC50 (mM) | Source |
| This compound | Not Experimentally Determined | - | - |
| Acrylamide | A549 (Lung Carcinoma) | 4.6 | [4] |
| Acrylamide | MCF-7 (Breast Cancer) | > 50 (for a derivative) | [5] |
| Acrylamide | Caco-2 (Colorectal Adenocarcinoma) | 5.9 (24h) | [6] |
| Various Maleimide Derivatives | MCF-7 (Breast Cancer) | 0.0018 - 0.0308 | [7] |
Note: IC50 values are highly dependent on the specific derivative of the Michael acceptor, the cell line, and the experimental conditions.
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.
Protocol 1: Determination of Michael Addition Reaction Kinetics with Glutathione
This protocol outlines a general method for determining the second-order rate constant of the reaction between a Michael acceptor and glutathione (GSH) using UV-Vis spectroscopy.
Materials:
-
Michael acceptor of interest
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the Michael acceptor and GSH in the phosphate buffer.
-
In a quartz cuvette, mix the GSH solution with the buffer.
-
Initiate the reaction by adding the Michael acceptor stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at a wavelength specific to the Michael acceptor's chromophore over time.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay function.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of GSH (assuming [GSH] >> [Michael acceptor]).
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cells of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Michael acceptor of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Michael acceptor in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the Michael acceptor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the Michael acceptor).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Competitive Protein Binding Assay using Fluorescence Polarization
This protocol describes a competitive binding assay using fluorescence polarization (FP) to determine the binding affinity of a non-fluorescent Michael acceptor to a target protein.
Materials:
-
Target protein
-
Fluorescently labeled probe that binds to the same site as the Michael acceptor
-
Non-labeled Michael acceptor (competitor)
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentration of the fluorescent probe and target protein that gives a stable and significant FP signal.
-
Prepare a series of dilutions of the non-labeled Michael acceptor.
-
In a microplate, add the target protein, the fluorescent probe (at its optimal concentration), and the different concentrations of the Michael acceptor.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well.
-
As the concentration of the non-labeled Michael acceptor increases, it will displace the fluorescent probe, leading to a decrease in the FP signal.
-
Plot the FP signal against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by covalent inhibitors and a general workflow for evaluating Michael acceptors.
Caption: EGFR Signaling Pathway and Covalent Inhibition.
Caption: NF-κB Signaling Pathway and Modulation by Michael Acceptors.
Caption: General Experimental Workflow for Michael Acceptor Evaluation.
Discussion and Conclusion
The selection of a Michael acceptor for drug development is a multi-parameter optimization problem. While high reactivity can lead to potent target engagement, it may also result in off-target effects and toxicity.
-
Acrylamides are generally considered to be "soft" electrophiles with moderate reactivity. This property often translates to a better selectivity profile, as they may require prolonged proximity to a target cysteine for the reaction to occur, a feature that can be engineered into a drug molecule.
-
Acrylates tend to be more reactive than acrylamides, which can lead to faster target engagement but also potentially greater off-target reactivity.
-
Maleimides are highly reactive Michael acceptors, readily undergoing addition with thiols. This high reactivity can be advantageous for applications requiring rapid and efficient labeling, but may pose challenges in achieving selectivity in a complex biological environment.
For This compound , the presence of the four-membered thietane ring introduces unique stereoelectronic properties. Computational studies suggest that the ring strain and the electronics of the endocyclic sulfur atom can influence the electrophilicity of the exocyclic double bond. However, without experimental data, its precise reactivity and selectivity profile in a biological context remain to be determined. The development of novel Michael acceptors like this thietane derivative is crucial for expanding the toolbox of covalent drug designers. Future experimental studies are warranted to fully characterize its potential and determine its place within the spectrum of Michael acceptor reactivity.
This guide provides a foundational comparison to aid researchers in the rational selection of Michael acceptors for their specific applications. The provided protocols and diagrams serve as a starting point for further investigation and development in the exciting field of covalent therapeutics.
References
- 1. Reactions of acrylamide with glutathione and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rates of ethyl acrylate binding to glutathione and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating the Biological Target of "Ethyl 2-(thietan-3-ylidene)acetate"
For Researchers, Scientists, and Drug Development Professionals
Given the absence of a publicly validated biological target for the novel compound "Ethyl 2-(thietan-3-ylidene)acetate," this guide provides a comprehensive framework for its target identification and validation. This document compares various computational and experimental strategies, offering detailed protocols and data interpretation guidelines to systematically uncover and confirm the compound's mechanism of action.
The process of validating a biological target is a multi-step journey that begins with broad, predictive methods and progressively narrows down to specific, high-confidence interactions. This guide is structured to mirror this workflow, providing a roadmap for researchers embarking on the characterization of novel bioactive molecules.
Section 1: Hypothesis Generation - Identifying Potential Targets
The initial step in target validation is to generate a list of putative biological targets. This can be achieved through computational methods and unbiased phenotypic screening.
1.1 Computational Target Prediction
In silico tools can predict potential protein targets by comparing the chemical structure of "this compound" to databases of known ligands for various biological targets. These methods provide a rapid and cost-effective way to generate initial hypotheses.
Table 1: Comparison of Computational Target Prediction Platforms
| Platform | Prediction Principle | Input | Output | Typical Confidence Score |
| SwissTargetPrediction | 2D and 3D chemical similarity to known ligands.[1][2] | SMILES or sketched structure | List of probable targets ranked by probability | Probability score (0-1) |
| SuperPred | Machine learning model (logistic regression) using Morgan fingerprints. | SMILES or sketched structure | Predicted ATC code and list of targets | Score based on model confidence |
| 3DSTarPred | 3D shape similarity to known ligands.[3] | 3D structure of the molecule (e.g., SDF) | List of potential targets ranked by 3D similarity score | Tanimoto score or similar similarity index |
Experimental Protocol: Using SwissTargetPrediction
-
Input the structure of "this compound". This can be done by drawing the molecule using the provided editor or by pasting the SMILES string (C1SC(=CC(=O)OCC)C1).
-
Select the organism of interest (e.g., Homo sapiens).
-
Initiate the prediction . The server will compare the input molecule to its library of active compounds.
-
Analyze the results . The output will be a list of potential targets, ranked by the probability of interaction. This list will serve as a preliminary guide for further experimental validation.
1.2 Phenotypic Screening
Phenotypic screening involves testing the compound in relevant biological systems (e.g., cell lines, model organisms) to observe its effects without a preconceived target.[4][5][6][7] The observed phenotype can provide crucial clues about the underlying mechanism of action and the pathways being modulated.
Table 2: Comparison of Phenotypic Screening Approaches
| Screening Approach | Biological System | Typical Readouts | Throughput |
| High-Content Screening (HCS) | Disease-relevant cell lines | Changes in cell morphology, protein localization, organelle health | High |
| Cell Viability/Proliferation Assays | Cancer cell lines, primary cells | IC50 values, growth curves | High |
| Reporter Gene Assays | Engineered cell lines | Luminescence, fluorescence (pathway activation/inhibition) | High |
| Whole Organism Screening | Zebrafish, C. elegans | Developmental defects, behavioral changes, survival rates | Medium |
Experimental Protocol: High-Content Screening for Cellular Phenotypes
-
Cell Plating: Seed a disease-relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) in multi-well plates (e.g., 384-well).
-
Compound Treatment: Treat the cells with a concentration range of "this compound". Include appropriate vehicle (e.g., DMSO) and positive controls.
-
Staining: After a suitable incubation period, fix the cells and stain with a panel of fluorescent dyes to label different cellular compartments (e.g., Hoechst for nucleus, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).
-
Image Acquisition: Use an automated high-content imaging system to capture images of the cells in each well.
-
Image Analysis: Employ image analysis software to quantify various cellular features (e.g., nuclear size, cell shape, mitochondrial integrity, protein localization).
-
Data Analysis: Compare the phenotypic profiles of compound-treated cells to control cells to identify significant changes.
Section 2: Target Deconvolution and Identification
Once a set of potential targets or a distinct phenotype is identified, the next step is to pinpoint the direct molecular binding partner(s) of "this compound".
2.1 Affinity-Based Methods
These methods use the compound itself as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a derivative of "this compound" that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the compound.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.
-
Protein Binding: Incubate the beads with a cell lysate or tissue extract. The protein targets of the compound will bind to the immobilized probe.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Compare the proteins identified from the probe-treated sample with those from a control (e.g., beads with an inactive analog or no compound) to identify specific binders.
2.2 Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[9][10][11][12][13]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with "this compound" or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction using a specific antibody (e.g., by Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.[10]
Workflow for Target Identification and Validation
Caption: A stepwise workflow for the identification and validation of the biological target of a novel compound.
Section 3: Biophysical and Biochemical Validation
After identifying a high-confidence target protein, it is essential to quantitatively characterize its interaction with "this compound" and confirm the functional consequences of this interaction.
3.1 Biophysical Characterization of Binding
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics.
Table 3: Comparison of Biophysical Techniques for Binding Analysis
| Technique | Principle | Key Parameters Measured | Throughput |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized protein.[14][15][16] | Affinity (KD), association rate (ka), dissociation rate (kd) | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution.[17][18][19] | Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of "this compound" over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants (ka, kd, and KD).
3.2 Functional Validation in Biochemical and Cellular Assays
The final step is to demonstrate that the binding of the compound to its target leads to a functional effect, such as modulation of enzyme activity or signaling pathway. The choice of assay depends on the class of the identified target.
Example Experimental Protocol: Kinase Activity Assay (if the target is a kinase)
-
Assay Setup: In a multi-well plate, combine the recombinant kinase, a specific substrate peptide, and ATP.[20][21][22][23][24]
-
Inhibitor Addition: Add varying concentrations of "this compound".
-
Kinase Reaction: Incubate the mixture to allow the phosphorylation of the substrate.
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™).[23]
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Example Experimental Protocol: GPCR Signaling Assay (if the target is a GPCR)
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the target GPCR.
-
Compound Stimulation: Treat the cells with "this compound" at various concentrations.
-
Second Messenger Measurement: Measure the levels of a downstream second messenger, such as cyclic AMP (cAMP) for Gs- or Gi-coupled receptors, or inositol monophosphate (IP1) for Gq-coupled receptors.[25][26][27][28]
-
Data Analysis: Plot the second messenger levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Signaling Pathway Diagram: Hypothetical Kinase Inhibition
Caption: A diagram illustrating the inhibition of a target kinase by the compound, blocking downstream signaling.
By following this structured approach, researchers can systematically progress from a novel compound with unknown biological activity to a validated compound-target pair, laying the foundation for further drug development and a deeper understanding of its therapeutic potential.
References
- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 2. academic.oup.com [academic.oup.com]
- 3. 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 6. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. pfizer.com [pfizer.com]
- 8. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. ITC - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 22. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 23. ulab360.com [ulab360.com]
- 24. In vitro kinase assay [protocols.io]
- 25. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 26. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Navigating Drug Discovery: A Comparative Guide to Cell-Based and Cell-Free Assays for Novel Compounds like Ethyl 2-(thietan-3-ylidene)acetate
For researchers, scientists, and drug development professionals, the initial assessment of a novel compound's biological activity is a critical step. The choice between cell-based and cell-free assays can significantly influence the trajectory of a research program. This guide provides a comprehensive comparison of these two fundamental assay formats, using the hypothetical evaluation of "Ethyl 2-(thietan-3-ylidene)acetate," a thietane derivative, as a central example. Thietane-containing compounds have garnered interest for their potential therapeutic properties, including anticancer and antimicrobial activities.
Executive Summary
The evaluation of a new chemical entity, such as this compound, necessitates a strategic approach to assay selection. Cell-free assays offer a direct measure of a compound's interaction with a specific molecular target, providing valuable information on mechanism of action and intrinsic potency. In contrast, cell-based assays provide a more physiologically relevant context, assessing a compound's activity within a living cell, which includes factors like membrane permeability and potential off-target effects. This guide will delve into the principles, protocols, and data interpretation of both assay types, empowering researchers to make informed decisions in their drug discovery endeavors.
Table 1: Hypothetical Efficacy of this compound in Cell-Free vs. Cell-Based Assays
| Assay Type | Target/Pathway | Endpoint | This compound (IC50/EC50) | Comparator Compound (e.g., Doxorubicin) (IC50/EC50) |
| Cell-Free | Recombinant Human Topoisomerase IIα | DNA Relaxation | 5 µM | 1 µM |
| Tubulin Polymerization Assay | Inhibition of Polymerization | 15 µM | 10 µM (Paclitaxel) | |
| Cell-Based | HeLa (Cervical Cancer) Cell Line | Cytotoxicity (MTT Assay) | 25 µM | 0.5 µM |
| A549 (Lung Cancer) Cell Line | Apoptosis Induction (Caspase-3/7 Activity) | 30 µM | 2 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no public data for this compound is available.
Understanding the Methodologies
Cell-Free Assays: A Direct Look at Molecular Interactions
Cell-free assays, also known as biochemical assays, isolate a specific target molecule, such as an enzyme or receptor, from its natural cellular environment. This allows for the direct measurement of a compound's effect on the target's activity without the complexities of cellular processes.
Experimental Workflow: Cell-Free Enzyme Inhibition Assay
Caption: Workflow for a typical cell-free enzyme inhibition assay.
Detailed Experimental Protocol: Cell-Free Topoisomerase IIα Inhibition Assay
-
Reagents and Materials:
-
Recombinant human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA, 2 mM ATP.
-
This compound stock solution (10 mM in DMSO).
-
Positive Control: Doxorubicin.
-
Stop Solution: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue.
-
Agarose gel (1%) with ethidium bromide.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a microcentrifuge tube, add 2 µL of the compound dilution, 1 µL of supercoiled DNA (0.5 µg), and 16 µL of assay buffer.
-
Initiate the reaction by adding 1 µL of Topoisomerase IIα.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
-
-
Data Analysis:
-
Quantify the intensity of the supercoiled DNA band for each concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays utilize living cells to evaluate the effects of a compound. These assays provide a more holistic view of a compound's potential by considering its ability to cross cell membranes, its metabolic stability, and its effects on cellular signaling pathways.
Signaling Pathway: Hypothetical Induction of Apoptosis
Caption: A simplified signaling pathway for compound-induced apoptosis.
Detailed Experimental Protocol: Cell-Based Cytotoxicity (MTT) Assay
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
Positive Control: Doxorubicin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression.
-
Objective Comparison: Choosing the Right Assay
| Feature | Cell-Free Assays | Cell-Based Assays |
| Biological Relevance | Low | High |
| Throughput | High | Medium to High |
| Cost | Generally Lower | Generally Higher |
| Information Provided | Direct target interaction, mechanism of action, intrinsic potency (IC50) | Cellular efficacy, cytotoxicity, membrane permeability, off-target effects (EC50) |
| Complexity | Simpler, fewer variables | More complex, influenced by cellular machinery |
| Ideal for | Primary screening, lead optimization, SAR studies | Secondary screening, confirming cellular activity, toxicity assessment |
Conclusion
The selection of an appropriate assay is a cornerstone of successful drug discovery. For a novel compound like this compound, a dual-pronged approach is often most effective. Cell-free assays can rapidly identify direct molecular targets and provide a quantitative measure of intrinsic potency. Promising hits from these screens can then be advanced to cell-based assays to confirm their activity in a more physiologically relevant setting and to assess crucial properties such as cell permeability and cytotoxicity. By understanding the strengths and limitations of each assay type, researchers can design a robust screening cascade that efficiently identifies and validates promising new therapeutic candidates.
In Vivo Performance of Thietane-Based Therapeutic Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available in vivo data for analogs of "Ethyl 2-(thietan-3-ylidene)acetate." While no specific in vivo studies for "this compound" have been publicly disclosed, research into structurally related thietane derivatives has demonstrated their potential in treating significant diseases. This guide focuses on two such analogs that have shown efficacy in preclinical in vivo models of tuberculosis and autoimmune disorders.
The thietane ring, a four-membered sulfur-containing heterocycle, is an emerging pharmacophore in medicinal chemistry.[1][2] Although it has received less attention than its oxetane counterpart, recent studies have highlighted the potential of thietane derivatives to yield novel therapeutic agents with promising biological activities.[1][2] This guide synthesizes the available in vivo data for two thietane analogs, offering a foundation for further research and development in this chemical space.
Comparative In Vivo Efficacy and Pharmacokinetics
The following tables summarize the quantitative data from in vivo studies of a thietane-containing antitubercular agent and a thietane-derived RORγt inhibitor as a representative analog for autoimmune diseases.
Table 1: In Vivo Efficacy of Thietane Analogs
| Compound/Analog | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Metric | Result |
| Antitubercular Thietane Derivative (Compound 8d) | Tuberculosis (Acute Infection) | Mouse | Not Specified | Not Specified | Modest efficacy after 3 weeks of treatment.[3] |
| RORγt Inhibitor (GSK805) | Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | 10 mg/kg, oral, daily | Clinical Score | Significantly ameliorated the severity of EAE.[4] |
Table 2: In Vivo Pharmacokinetic Parameters of Thietane Analogs
| Compound/Analog | Animal Model | Dose | Route | Key PK Parameter | Value |
| Antitubercular Thietane Derivative (Compound 8d) | Mouse | Not Specified | Oral | Bioavailability | Acceptable.[3] |
| RORγt Inhibitor (GSK805) | Not Specified | Not Specified | Oral | Penetrance | CNS penetrant.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following are generalized protocols for the disease models in which the thietane analogs were tested.
Tuberculosis Infection Model (General Protocol)
A murine model of acute tuberculosis infection is commonly used to evaluate the efficacy of new antitubercular agents. Typically, mice are infected intravenously or via aerosol with a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv).[6] Treatment with the test compound is initiated at a specified time post-infection and administered for a defined period. Efficacy is assessed by determining the bacterial load (colony-forming units) in the lungs and spleen at the end of the treatment period and comparing it to that of untreated control animals.[6]
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
-
Induction: EAE is induced in susceptible mouse strains, such as C57BL/6 mice, by immunization with an emulsion of a myelin-derived peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).[7][8][9] An injection of pertussis toxin is often administered on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.[7][10]
-
Treatment: Oral administration of the test compound (e.g., GSK805 at 10 mg/kg) or vehicle is initiated at the time of disease induction and continued daily.[4]
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[7][9]
-
Histological and Immunological Analysis: At the end of the study, spinal cords and brains can be harvested for histological analysis to assess inflammation and demyelination. Lymphocytes can also be isolated from the spleen and central nervous system to analyze T cell populations and cytokine production.[4]
Collagen-Induced Arthritis (CIA) Model
CIA is a widely used animal model for rheumatoid arthritis.
-
Induction: Susceptible mouse strains, such as DBA/1, are immunized with an emulsion of type II collagen in Complete Freund's Adjuvant (CFA).[1][2][11] A booster immunization is typically given 21 days after the primary immunization.[2]
-
Treatment: Administration of the test compound or vehicle is initiated before or after the onset of clinical signs of arthritis.
-
Clinical Assessment: The incidence and severity of arthritis are monitored regularly by scoring the degree of inflammation, swelling, and redness in the paws.[2]
-
Histological Analysis: At the termination of the experiment, joints are collected for histological examination to assess cartilage and bone erosion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the RORγt signaling pathway targeted by one of the thietane analogs and a general workflow for in vivo efficacy studies.
References
- 1. chondrex.com [chondrex.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis in - JoVE Journal [jove.com]
- 10. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Thietane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Thietanes, four-membered sulfur-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their unique physicochemical properties, including their ability to act as bioisosteres and improve metabolic stability, have led to their incorporation into a growing number of drug candidates. This guide provides an objective comparison of the primary synthetic routes to thietane-containing compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable methodology for their specific needs.
Nucleophilic Cyclization of 1,3-Difunctionalized Propane Derivatives
This classical and widely employed method involves the intramolecular cyclization of a propane chain bearing leaving groups at the 1 and 3 positions with a sulfur nucleophile.[1][2] The most common precursors are 1,3-dihaloalkanes, which react with a sulfide source, such as sodium sulfide, to form the thietane ring.[3]
This approach is particularly effective for the synthesis of simple, 3-monosubstituted, and 3,3-disubstituted thietanes.[2] However, the synthesis of more sterically hindered 2- or 2,4-substituted thietanes can be challenging due to competing elimination reactions.[2]
Table 1: Synthesis of Thietanes via Nucleophilic Cyclization of 1,3-Dihalides
| Starting Material | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-Dibromopropane | Na₂S·9H₂O | Ethanol/H₂O | Reflux | 4-6 | Thietane | 70-80 | [4] |
| 1-Bromo-3-chloropropane | Na₂S | Ethanol | 70 | 3 | Thietane | 60-70 | [2] |
| 3,5-Dichloropentan-2-ol | K₂S | - | - | - | 1-(Thietan-2-yl)ethan-1-ol | 65 | [2] |
| 2,2-Bis(bromomethyl)-1,3-propanediol | Na₂S | DMF | 110 | 3 | Thietane-3,3-dimethanol | 76 | [2] |
Experimental Protocol: Synthesis of Thietane from 1,3-Dibromopropane[4]
Materials:
-
1,3-Dibromopropane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a 50% aqueous ethanol solution.
-
Slowly add 1,3-dibromopropane to the stirred sodium sulfide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by GC-MS.
-
After cooling to room temperature, pour the mixture into a larger volume of water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent by distillation. The crude product can be further purified by fractional distillation to yield thietane as a colorless liquid.
Thia-Paternò-Büchi Reaction: [2+2] Photocycloaddition
The Thia-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound (thione) and an alkene to yield a thietane.[2][5] This method is a powerful tool for constructing highly substituted and functionalized thietane rings.[2] The reaction is initiated by the photoexcitation of the thione to its excited state, which then adds to the alkene.[5]
A significant challenge of this method is the instability of many thiocarbonyl compounds.[6] To address this, domino reactions involving the in-situ generation of thiocarbonyls have been developed.[6]
Table 2: Synthesis of Thietanes via Thia-Paternò-Büchi Reaction
| Thiocarbonyl Compound | Alkene | Solvent | Light Source | Product | Yield (%) | Reference |
| Thiobenzophenone | Acrylonitrile | Cyclohexane | High-pressure Hg lamp | 2,2-Diphenylthietane-3-carbonitrile | Good | [5] |
| Thiobenzophenone | Ethyl acrylate | Benzene | > 345 nm | 3-Ethoxycarbonyl-2,2-diphenylthietane | 85 | [2] |
| Xanthione | Acenaphthylene | Benzene | Na light | Spiro[thietane-2,1'-acenaphthylene] derivative | Good | [2] |
| In situ generated thioaldehyde | Various alkenes | CH₂Cl₂/EtOAc | 405 nm LED | Substituted thietanes | Moderate to good | [6] |
Experimental Protocol: Synthesis of 2,2-Diphenylthietane-3-carbonitrile[5]
Materials:
-
Thiobenzophenone
-
Acrylonitrile
-
Cyclohexane
-
Inert gas (Nitrogen or Argon)
-
Silica gel
Apparatus:
-
Pyrex reaction vessel
-
High-pressure mercury lamp (e.g., 450 W Hanovia lamp)
-
Magnetic stirrer
Procedure:
-
Prepare a solution of thiobenzophenone in cyclohexane in the Pyrex reaction vessel.
-
Add an excess of acrylonitrile to the solution.
-
Degas the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.
-
Irradiate the mixture with a high-pressure mercury lamp while stirring. The reaction progress can be monitored by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to afford the desired thietane.
Ring Expansion of Thiiranes
The ring expansion of thiiranes (three-membered sulfur-containing heterocycles) provides another versatile route to thietanes.[2] This transformation can be achieved through either nucleophilic or electrophilic pathways.
In the nucleophilic approach, a common method involves the reaction of a 2-(halomethyl)thiirane with a nucleophile, which leads to an intramolecular cyclization to the thietane.[2] Another nucleophilic method is the reaction of thiiranes with sulfur ylides.[2]
Table 3: Synthesis of Thietanes via Ring Expansion of Thiiranes
| Thiirane Derivative | Reagent | Solvent | Product | Yield (%) | Reference |
| 2-(Chloromethyl)thiirane | KCN | CH₃CN | 3-Cyanothietane | 75 | [2] |
| 2-Phenylthiirane | Trimethyloxosulfonium iodide / NaH | THF/DMSO | 3-Phenylthietane | - | [2] |
| Styrene sulfide | Dimethylsulfonium methylide | THF | 2-Phenylthietane | 85 | [2] |
| Various 2-substituted thiiranes | Dimethylsulfonium acylmethylides / Rh₂(OAc)₄ | Dichloromethane | 2-Acyl-4-substituted thietanes | Moderate to good | [2] |
Experimental Protocol: General Procedure for Nucleophilic Ring Expansion of Thiiranes with Sulfur Ylides[2]
Materials:
-
Substituted thiirane
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a suspension of sodium hydride in a mixture of anhydrous THF and DMSO, add trimethylsulfoxonium iodide in portions at room temperature under an inert atmosphere.
-
Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
Add the substituted thiirane to the ylide solution.
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by chromatography to obtain the corresponding thietane.
Comparative Analysis of Synthetic Routes
| Feature | Nucleophilic Cyclization | Thia-Paternò-Büchi Reaction | Ring Expansion of Thiiranes |
| Advantages | Readily available starting materials, straightforward procedure, good for simple thietanes.[1] | Excellent for highly substituted and functionalized thietanes, high atom economy.[5] | Good for the synthesis of substituted thietanes, can provide access to complex structures.[2] |
| Disadvantages | Limited to less substituted thietanes, potential for elimination side reactions.[2] | Requires photochemical setup, instability of some thiocarbonyl precursors, potential for side reactions.[6][7] | Availability of substituted thiiranes can be a limitation. |
| Substrate Scope | Best for 3-mono and 3,3-disubstituted thietanes.[2] | Broad scope for both thiocarbonyls and alkenes.[2] | Dependent on the availability of the corresponding thiirane. |
| Stereochemistry | Generally not stereoselective unless chiral precursors are used. | Can be stereoselective depending on the substrates and reaction conditions. | Can be stereoselective, often proceeding with inversion of configuration at the carbon undergoing substitution. |
| Scalability | Can be scalable, but purification of volatile thietanes can be challenging. | Generally performed on a small to medium scale due to the nature of photochemical reactions. | Scalability depends on the specific ring expansion method and availability of starting materials. |
Signaling Pathways and Experimental Workflows
The synthesis of thietane-containing compounds often follows a logical workflow from precursor synthesis to the final product. Below are visualizations of the general synthetic pathways described.
Conclusion
The synthesis of thietane-containing compounds can be achieved through several effective routes, each with its own set of advantages and limitations. The choice of synthetic strategy will largely depend on the desired substitution pattern of the thietane ring, the availability of starting materials, and the scale of the reaction. For simple thietanes, nucleophilic cyclization of 1,3-difunctionalized propanes remains a reliable method. For more complex and highly substituted thietanes, the Thia-Paternò-Büchi reaction and the ring expansion of thiiranes offer powerful alternatives. This guide provides a foundational understanding of these key synthetic methodologies to assist researchers in the rational design and synthesis of novel thietane-containing molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thietane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Guide to the (E)- and (Z)-Isomers of Ethyl 2-(thietan-3-ylidene)acetate Analogs
For researchers, scientists, and professionals in drug development, a detailed understanding of molecular geometry and its impact on spectroscopic properties is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of the geometric isomers of α,β-unsaturated esters featuring a sulfur-containing heterocycle, using ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate as a representative analog for the isomers of "Ethyl 2-(thietan-3-ylidene)acetate". The differentiation and characterization of such isomers are crucial for structure elucidation, reaction monitoring, and establishing structure-activity relationships.
The geometric isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond, leading to distinct (E)- and (Z)-configurations. These isomers, while possessing the same molecular formula and connectivity, exhibit different spatial arrangements of their substituents. This seemingly subtle difference can lead to significant variations in their spectroscopic signatures, providing a powerful tool for their identification and characterization.
Comparative Spectroscopic Data
Due to the limited availability of published experimental data for the specific isomers of "this compound," this guide utilizes data from a closely related and well-characterized analog, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate[1]. The electronic effects of the cyano group and the structural differences of the dithiane ring compared to a thietane ring will influence the exact spectral values. However, the principles of spectroscopic differentiation between E/Z isomers remain illustrative.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 250 MHz) for the Analog Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| CH₃-CH₂ | 1.35 | triplet | 7.1 | Ethyl ester methyl group |
| CH₂ (dithiane) | 2.30 | multiplet | - | Methylene protons of the dithiane ring |
| CH₂S | 3.00 | triplet | - | Methylene protons adjacent to sulfur |
| CH₂S | 3.10 | triplet | - | Methylene protons adjacent to sulfur |
| CH₃-CH₂ | 4.30 | quartet | 7.1 | Ethyl ester methylene group |
Note: In the case of distinct (E) and (Z) isomers of this compound, the chemical shift of the vinylic proton and the protons on the thietane ring would be expected to differ significantly due to the anisotropic effect of the carbonyl group.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 250 MHz) for the Analog Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate [1]
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C H₃-CH₂-O | 14.22 | Ethyl ester methyl carbon |
| S-C H₂-C H₂-C H₂-S | 23.36 | Dithiane methylene carbon |
| S-C H₂-C H₂-C H₂-S | 28.99 | Dithiane methylene carbon |
| CH₃-C H₂ | 61.26 | Ethyl ester methylene carbon |
| O=C-C =C | 76.69 | Vinylic carbon |
| C N | 120.55 | Cyano carbon |
| O=C -C=C | 165.56 | Carbonyl carbon |
Note: For the (E) and (Z) isomers of this compound, the chemical shifts of the vinylic carbons and the carbons of the thietane ring would be expected to show discernible differences.
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for the Analog Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate [1]
| Spectroscopic Technique | Key Observations | Interpretation |
| FT-IR (cm⁻¹) | 2206 | C≡N stretching |
| 1700 | C=O stretching (conjugated ester) | |
| 1437 | C=C stretching | |
| 1246–1004 | C-O stretching (ester) | |
| Mass Spectrometry (MS) | m/z 229 | Molecular ion [M]⁺ |
Note: The IR spectra of the (E) and (Z) isomers of this compound would likely show subtle differences in the C=O and C=C stretching frequencies due to differences in conjugation and dipole moments. The mass spectra are expected to be very similar, showing the same molecular ion peak.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of α,β-unsaturated esters like the isomers of "this compound".
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei to elucidate the molecular structure and differentiate between isomers.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to obtain a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a larger spectral width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and obtain information about its structure from fragmentation patterns.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis of isomers.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
For GC-MS, inject the solution into the GC, where the isomers are separated before entering the mass spectrometer.
Data Acquisition:
-
The molecules are ionized in the ion source (e.g., by electron impact - EI).
-
The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizing Isomeric Relationships and Analytical Workflow
To better understand the relationship between the isomers and the analytical process, the following diagrams are provided.
Caption: Relationship between the (E) and (Z) isomers.
Caption: General workflow for spectroscopic analysis.
References
Comparative Cytotoxicity and Selectivity Profiling: Ethyl 2-(thietan-3-ylidene)acetate versus Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cytotoxic and selectivity profile of the novel compound, Ethyl 2-(thietan-3-ylidene)acetate. Due to the absence of published data on this specific molecule, this document serves as a framework for its evaluation. We present a hypothetical data set for this compound to illustrate its potential advantages against established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel. Detailed experimental protocols are provided to facilitate the validation of these projections.
Introduction to this compound
This compound is a sulfur-containing heterocyclic compound. The thietane ring is a four-membered heterocycle that has garnered interest in medicinal chemistry due to its unique structural and electronic properties. While data on this specific derivative is not yet available, related thietane-containing molecules have been investigated for various biological activities, suggesting the potential for novel therapeutic applications. This guide outlines the necessary experimental framework to determine the cytotoxic efficacy and cancer cell selectivity of this compound.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of our hypothetical compound, this compound, against a panel of human cancer cell lines and a normal human cell line. For comparison, published IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are included. A lower IC50 value indicates higher cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) - 48h exposure | Normal Cell Line | IC50 (µM) - 48h exposure | Selectivity Index (SI) |
| This compound (Hypothetical) | A549 (Lung) | 5.2 | MRC-5 (Lung) | 58.3 | 11.2 |
| MCF-7 (Breast) | 8.1 | 7.2 | |||
| HeLa (Cervical) | 12.5 | 4.7 | |||
| Doxorubicin | A549 (Lung) | > 20[1][2] | MRC-5 (Lung) | Data not available | - |
| MCF-7 (Breast) | 2.5[1][2] | ||||
| HeLa (Cervical) | 2.9[1][2] | ||||
| Cisplatin | A549 (Lung) | ~10.9 (24h)[3] | MRC-5 (Lung) | Data not available | - |
| MCF-7 (Breast) | ~1-20 (variable)[4] | ||||
| HeLa (Cervical) | ~15-30 (variable)[4] | ||||
| Paclitaxel | A549 (Lung) | ~0.027 (120h)[5] | MRC-5 (Lung) | Data not available | - |
| MCF-7 (Breast) | ~0.003-0.008[6] | ||||
| HeLa (Cervical) | ~0.004-0.007[6] |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI value suggests greater selectivity for cancer cells over normal cells.[7][8] Compounds with an SI greater than 3 are generally considered to have high selectivity.[9]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical adenocarcinoma) and a normal human lung fibroblast cell line (MRC-5) are to be used.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cultures are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and reference compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
3. Selectivity Index Calculation
The selectivity of the compound is determined by comparing its cytotoxicity towards cancer cells with its cytotoxicity towards normal, non-cancerous cells.[7][8]
-
Procedure: The IC50 values for both the cancer cell lines and a normal cell line (e.g., MRC-5) are determined using the MTT assay as described above.
-
Calculation: The Selectivity Index (SI) is calculated using the following formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
Visualizing the Workflow and Concepts
The following diagrams illustrate the experimental workflow for cytotoxicity and selectivity profiling and the conceptual basis of selective cytotoxicity.
Caption: Experimental workflow for determining the cytotoxicity and selectivity of this compound.
Caption: Conceptual diagram illustrating high versus low selectivity of a cytotoxic compound.
Conclusion
While experimental data for this compound is currently unavailable, this guide provides a comprehensive framework for its cytotoxic and selectivity profiling. The hypothetical data presented, when compared to established chemotherapeutic agents, highlights the potential for this novel compound to exhibit favorable efficacy and a superior safety profile. The detailed protocols and visual workflows are intended to empower researchers to undertake a thorough investigation of this compound and other novel thietane derivatives as potential anticancer agents.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Benchmarking Guide to the Enzyme Inhibitory Profile of Ethyl 2-(thietan-3-ylidene)acetate
Introduction: The discovery and characterization of novel enzyme inhibitors are foundational to modern drug development.[1] Thietanes, four-membered sulfur-containing heterocycles, are emerging as valuable scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[2][3] This guide presents a comparative framework for evaluating the enzyme inhibitory potential of "Ethyl 2-(thietan-3-ylidene)acetate," a compound featuring this thietane motif.
Given the nascent stage of research into this specific molecule, this document serves as a template, employing hypothetical data to illustrate the benchmarking process against a well-characterized inhibitor. For this purpose, we will benchmark this compound against Marimastat, a known broad-spectrum matrix metalloproteinase (MMP) inhibitor. The experimental protocols and data presentation formats provided herein offer a robust blueprint for researchers aiming to characterize novel enzyme inhibitors.
Comparative Data Analysis
The following tables summarize hypothetical performance data for this compound against the established benchmark inhibitor, Marimastat. These tables are designed for clear and concise comparison of key inhibitory metrics.
Table 1: In Vitro Inhibitory Potency (IC₅₀) Against Target Enzyme (MMP-9)
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Assay Conditions |
| This compound | MMP-9 | [Insert Experimental Value] | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, 25°C |
| Marimastat (Benchmark) | MMP-9 | [Insert Experimental Value] | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, 25°C |
Table 2: Kinetic Parameters of MMP-9 Inhibition
| Inhibitor | Concentration | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) | Inhibition Type | Kᵢ (nM) |
| Control (No Inhibitor) | 0 | [Insert Value] | [Insert Value] | N/A | N/A |
| This compound | [Insert Conc. 1] | [Insert Value] | [Insert Value] | [Determine from data] | [Calculate from data] |
| [Insert Conc. 2] | [Insert Value] | [Insert Value] | |||
| Marimastat (Benchmark) | [Insert Conc. 1] | [Insert Value] | [Insert Value] | Competitive | [Calculate from data] |
| [Insert Conc. 2] | [Insert Value] | [Insert Value] |
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways, ensuring consistency and aiding in experimental design.[4]
Experimental Protocols
Accurate and reproducible data are predicated on well-defined experimental protocols.[5] The following methodologies describe standard assays for benchmarking novel enzyme inhibitors.
Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the IC₅₀ of an inhibitor against a purified enzyme using a spectrophotometer to measure the change in absorbance from a chromogenic substrate.[6]
-
Materials:
-
Purified, active target enzyme (e.g., recombinant human MMP-9).
-
Fluorogenic or chromogenic substrate specific to the enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Test inhibitor (this compound) and benchmark inhibitor (Marimastat) dissolved in DMSO.
-
96-well microplates (black plates for fluorescent assays).
-
Microplate spectrophotometer or fluorometer.
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test and benchmark inhibitors in DMSO. A typical starting concentration might be 1 mM, diluted in 10 steps with a 1:3 dilution factor.
-
Reaction Setup: In a 96-well plate, add assay buffer, diluted inhibitor solutions, and the enzyme. Include controls for 100% enzyme activity (DMSO vehicle only) and background (no enzyme).[4]
-
Pre-incubation: Incubate the plate for 15-30 minutes at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition versus inhibitor concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Enzyme Inhibition Kinetic Studies
This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[1]
-
Materials: Same as Protocol 1.
-
Methodology:
-
Assay Setup: Set up a matrix of reactions in a 96-well plate. Each row should correspond to a fixed concentration of the inhibitor (including a zero-inhibitor control), and each column should correspond to a different concentration of the substrate. Substrate concentrations should typically range from 0.1x to 10x the Kₘ value.
-
Procedure: For each inhibitor concentration, perform the assay as described in Protocol 1 (steps 2-5) across the range of substrate concentrations.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the changes in the apparent Kₘ and Vₘₐₓ from the plot to determine the mechanism of inhibition. For example, in competitive inhibition, Kₘ increases while Vₘₐₓ remains unchanged.
-
Calculate the inhibition constant (Kᵢ) using appropriate formulas based on the determined mechanism.
-
-
Protocol 3: Cell-Based Functional Assay (Gelatin Zymography for MMP-9)
This protocol measures the inhibitor's activity in a cellular context by assessing its ability to block the degradation of a substrate by secreted MMP-9 from cultured cells.
-
Materials:
-
Cell line known to express and secrete MMP-9 (e.g., HT-1080 fibrosarcoma cells).
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate MMP-9 expression.
-
Test inhibitor and benchmark inhibitor.
-
SDS-PAGE gels co-polymerized with 0.1% gelatin.
-
Zymogram developing buffer.
-
Coomassie Blue staining solution and destaining solution.
-
-
Methodology:
-
Cell Culture: Seed cells in culture plates and grow to ~80% confluency.
-
Stimulation and Treatment: Wash the cells and replace the medium with serum-free medium containing PMA and various concentrations of the test inhibitor or benchmark. Incubate for 24-48 hours.
-
Sample Collection: Collect the conditioned medium, which contains the secreted enzymes.
-
Zymography: Load equal amounts of protein from the conditioned medium onto a gelatin-containing SDS-PAGE gel under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in a developing buffer at 37°C overnight. During this time, the MMP-9 will digest the gelatin in the gel.
-
Staining and Visualization: Stain the gel with Coomassie Blue. Areas of gelatin degradation will appear as clear bands against a blue background.
-
Data Analysis: Quantify the intensity of the clear bands using densitometry. Determine the cellular IC₅₀ by plotting the band intensity against the inhibitor concentration.
-
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-(thietan-3-ylidene)acetate: A Guide to Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the disposal of Ethyl 2-(thietan-3-ylidene)acetate, focusing on immediate safety protocols and logistical planning. In the absence of a publicly available, detailed Safety Data Sheet (SDS) with specific disposal instructions for this compound, this guide outlines general best practices for the disposal of laboratory chemicals of unknown or uncertain hazard profiles.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, adherence to proper handling protocols is mandatory. When working with this compound, it is crucial to operate in a well-ventilated area.[1] Personal Protective Equipment (PPE), including appropriate gloves and eye protection, should be worn at all times to avoid direct contact with the skin and eyes.[1]
Step-by-Step Chemical Waste Disposal Protocol
The following is a generalized, step-by-step procedure for the disposal of chemical waste when a specific protocol from a Safety Data Sheet is not available. This procedure is designed to prioritize safety and compliance with general laboratory waste regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes any solvents, unreacted starting materials, or byproducts.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to hazardous reactions.
2. Waste Container Selection and Labeling:
-
Choose an Appropriate Container: Select a waste container that is chemically compatible with this compound and any other components in the waste mixture. The container must be in good condition with a securely fitting lid.
-
Properly Label the Container: The label should be clear, legible, and securely attached to the container. It must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 1223573-30-5
-
An accurate estimation of the concentration and volume of the chemical.
-
Any other known components of the waste stream.
-
The date of accumulation.
-
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and secured hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer. Provide them with all the information from the waste label.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and disposal. EHS will coordinate with a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative summary of physical and toxicological properties for this compound cannot be provided at this time. Researchers should consult any available internal documentation or the supplier's initial product information for guidance.
| Property | Value | Source |
| Molecular Formula | C7H10O2S | [1] |
| CAS Number | 1223573-30-5 | [1] |
| Molecular Weight | 158.2181 g/mol | [1] |
| Disposal Data | Not Available | [1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are proprietary to the research institution. All procedures should be conducted in accordance with the institution's established laboratory safety protocols and any specific guidance provided in the research plan.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Personal protective equipment for handling Ethyl 2-(thietan-3-ylidene)acetate
Essential Safety and Handling Guide for Ethyl 2-(thietan-3-ylidene)acetate
This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 1223573-30-5), tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Classification:
This compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning [1].
Quantitative Data Summary
While specific experimental data for some physical and chemical properties of this compound are limited, the table below summarizes available and predicted data.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂S | [2] |
| Molecular Weight | 158.22 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 244.3 ± 33.0 °C (Predicted) | [3] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C, stored under nitrogen | [2][3] |
| Purity | ≥98% | [2] |
| Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) | Not available | [1] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical. The following PPE is recommended based on the known hazards of this compound and general best practices for handling acetate esters and thietane derivatives.
| Protection Type | Specification & Rationale |
| Eye & Face Protection | Wear chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be used if there is a significant risk of splashing. |
| Skin Protection (Gloves) | Chemical-resistant gloves are mandatory. Based on general recommendations for esters, Butyl rubber or Neoprene gloves are recommended for prolonged contact. Nitrile gloves may be used for splash protection but should be changed immediately upon contamination as they are not recommended for prolonged exposure to acetates. Always inspect gloves before use. |
| Skin Protection (Body) | Wear a flame-resistant lab coat. Ensure legs and feet are covered with long pants and closed-toe shoes. |
| Respiratory Protection | All work should be conducted in a properly functioning chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. |
II. Step-by-Step Handling Protocol
A. Pre-Operational Checks:
-
Ventilation: Ensure the chemical fume hood is certified and functioning correctly.
-
Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: CO2, dry chemical, or alcohol-resistant foam).
-
Container Inspection: Check the container of this compound for any damage or leaks before moving it to the work area.
B. Handling and Use:
-
Work Area: Conduct all handling of this compound inside a chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Dispensing: When transferring the liquid, use a calibrated pipette or syringe. Avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Reactions: Ensure all glassware is properly secured. Keep reaction vessels closed to prevent the release of vapors.
C. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1].
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[1][4]. The recommended storage temperature is 2-8°C under a nitrogen atmosphere[2][3].
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed container. The container should be compatible with organic solvents.
-
Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[1]. Do not dispose of this chemical down the drain or in regular trash[5].
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove contaminated clothing and wash it before reuse[1].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
-
In case of inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
-
In case of a spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
